3-Iodo-4,5,6,7-tetrahydro-1H-indazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-iodo-4,5,6,7-tetrahydro-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IN2/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHMCMMGUMQQHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Chemical Properties and Structural Characterization of 3-Iodo-4,5,6,7-tetrahydro-1H-indazole
Executive Summary
3-Iodo-4,5,6,7-tetrahydro-1H-indazole (CAS: 945925-78-0) is a critical heterocyclic building block in modern medicinal chemistry.[1] Structurally, it consists of a pyrazole ring fused to a cyclohexane ring, featuring an iodine atom at the C-3 position. This specific halogenation pattern renders the molecule a "privileged scaffold" for diversity-oriented synthesis, particularly in the development of kinase inhibitors, GPCR ligands (e.g., Sigma-2 receptors), and anti-inflammatory agents.
Its primary utility lies in the C-3 iodine atom, which serves as a highly reactive handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck), allowing for the rapid elaboration of the indazole core into complex bioactive architectures.
Structural Characterization & Physicochemical Properties[2][3][4]
Molecular Framework
The molecule comprises a 4,5,6,7-tetrahydroindazole core.[2] Unlike fully aromatic indazoles, the fused carbocycle is saturated (cyclohexene-like fusion), which imparts distinct conformational flexibility and solubility profiles.
-
Tautomerism: In solution, the molecule exists in a tautomeric equilibrium between the 1H- and 2H-forms. The 1H-tautomer is generally thermodynamically favored in the solid state and in non-polar solvents, though N-functionalization can lock the structure into a specific isomer.
-
Electronic Environment: The C-3 position is electron-rich due to the pi-excessive nature of the pyrazole ring, yet the iodine atom introduces polarizability and serves as a site for oxidative addition by transition metals.
Physicochemical Data Table
| Property | Value / Description | Source/Note |
| IUPAC Name | 3-Iodo-4,5,6,7-tetrahydro-1H-indazole | |
| CAS Number | 945925-78-0 | Validated |
| Molecular Formula | C₇H₉IN₂ | |
| Molecular Weight | 248.07 g/mol | |
| Appearance | Off-white to light yellow solid | Experimental |
| Melting Point | 159–160 °C (lit.) | [1] |
| Solubility | Soluble in DMSO, DMF, MeOH; Low in H₂O | Polar organic solvents preferred |
| pKa (NH) | ~13.8 (Calculated) | Acidic proton on pyrazole N |
| LogP | ~2.1 (Predicted) | Moderate lipophilicity |
Synthetic Pathways and Manufacturing[6][7][8]
The synthesis of 3-Iodo-4,5,6,7-tetrahydro-1H-indazole is typically achieved via a two-step sequence: ring closure to form the tetrahydroindazole core, followed by regioselective electrophilic iodination.
Core Synthesis Logic
-
Cyclization: Reaction of cyclohexanone with hydrazine hydrate (or a hydrazine derivative) yields 4,5,6,7-tetrahydro-1H-indazole.
-
Iodination: The C-3 position is the most nucleophilic site on the pyrazole ring (excluding the nitrogens). Electrophilic iodination using Iodine (
) and a base, or N-iodosuccinimide (NIS), selectively installs the iodine at C-3.
Visualization of Synthesis & Reactivity
Caption: Synthetic route from cyclohexanone precursors to the target 3-iodo intermediate, branching into key medicinal chemistry transformations.
Experimental Protocols
Protocol A: Synthesis of 3-Iodo-4,5,6,7-tetrahydro-1H-indazole
Objective: Regioselective iodination of the parent heterocycle.
Reagents:
-
4,5,6,7-Tetrahydro-1H-indazole (1.0 equiv)
-
Iodine (
) (2.0 equiv) -
Potassium Hydroxide (KOH) (3.0 equiv)
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4,5,6,7-tetrahydro-1H-indazole (e.g., 10 mmol) in DMF (20 mL).
-
Addition: Add KOH pellets (30 mmol) to the solution. Stir for 10 minutes until partially dissolved.
-
Iodination: Cool the mixture to 0°C in an ice bath. Add Iodine (20 mmol) portion-wise over 15 minutes to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 1–3 hours. Monitor conversion by TLC (Hexane:EtOAc 3:1) or LC-MS.[1][5]
-
Quenching: Pour the reaction mixture into a 10% aqueous solution of Sodium Thiosulfate (
) to quench excess iodine (indicated by the disappearance of the dark brown color). -
Isolation: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with water and brine.[1][6][7][8] Dry over anhydrous
.[7][8] -
Purification: Concentrate in vacuo. The crude solid can often be recrystallized from Ethanol/Water or purified via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).
Validation Check:
-
1H NMR (DMSO-d6): Look for the disappearance of the C-3 proton signal (typically a singlet around 7.3–7.5 ppm in the parent) and the retention of the aliphatic multiplets (1.6–2.6 ppm) from the cyclohexane ring.
Protocol B: Suzuki-Miyaura Cross-Coupling Application
Objective: Functionalization of the C-3 position to create a biaryl scaffold.
Reagents:
-
3-Iodo-4,5,6,7-tetrahydro-1H-indazole (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
-
Catalyst:
(5 mol%) -
Base:
(2M aqueous solution)
Methodology:
-
Inert Atmosphere: Purge a reaction vial with Nitrogen or Argon.[1][8]
-
Loading: Add the iodo-indazole, boronic acid, and Pd catalyst to the vial.
-
Solvent Addition: Add degassed 1,4-Dioxane and the aqueous base.
-
Heating: Seal the vial and heat to 80–100°C for 4–12 hours.
-
Work-up: Cool to RT, dilute with water, extract with EtOAc, and purify via column chromatography.
Reactivity Profile & Medicinal Chemistry Applications[10][12]
The "Privileged" C-3 Iodine Handle
The C-I bond at position 3 is significantly more reactive toward oxidative addition than C-Br or C-Cl bonds on similar scaffolds. This allows for:
-
High Yields: Cross-couplings often proceed in >80% yield.
-
Selectivity: If the molecule is further halogenated (e.g., on the cyclohexane ring), the C-3 iodine will react first under Pd(0) catalysis.
N-H Acidity and Protection
The N-H proton is acidic (
Therapeutic Areas
-
Kinase Inhibition: The tetrahydroindazole core mimics the adenine binding mode in ATP-competitive kinase inhibitors.
-
Sigma Receptors: Derivatives of this scaffold have shown high affinity for Sigma-2 receptors, relevant in oncology and CNS disorders [3].
References
-
Synthesis and Vinyl functionalization: Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate. PMC. Available at: [Link]
-
Sigma-2 Ligand Development: Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. NIH PubMed. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS 945925-78-0 | 3-iodo-4,5,6,7-tetrahydro-1H-indazole - Synblock [synblock.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: 3-Iodo-4,5,6,7-tetrahydro-1H-indazole in Medicinal Chemistry
Executive Summary: The Scaffold Advantage
In the landscape of kinase inhibitor design and fragment-based drug discovery (FBDD), 3-iodo-4,5,6,7-tetrahydro-1H-indazole (CAS 945925-78-0) represents a high-value "privileged structure." Unlike its fully aromatic 1H-indazole counterpart, the tetrahydro- variant offers unique physicochemical properties:
-
Lipophilicity & Shape: The saturated cyclohexene ring introduces out-of-plane puckering (half-chair conformation), breaking the flatness of traditional heteroaromatics. This increases solubility and allows for better filling of hydrophobic pockets in enzymes (e.g., the ATP-binding site of kinases).
-
The "Magic Methyl" Effect Equivalent: The added bulk of the tetrahydro ring often improves selectivity by clashing with residues in off-target proteins that might accommodate a flat indazole.
-
Versatile Handle: The C3-iodine is a "spring-loaded" handle for Palladium-catalyzed cross-couplings (Suzuki, Sonogashira), allowing rapid library generation.
This guide details the synthesis, functionalization logic, and application of this scaffold, specifically focusing on overcoming the regioselectivity challenges inherent to the pyrazole ring.
Synthesis of the Core Scaffold
The synthesis of the 3-iodo core is a two-stage process: construction of the tetrahydroindazole ring followed by electrophilic halogenation.
Retrosynthetic Analysis
The most robust route utilizes the condensation of a functionalized cyclohexanone with hydrazine.
Figure 1: Synthetic workflow for the generation of the 3-iodo-4,5,6,7-tetrahydro-1H-indazole core.[1]
Critical Synthetic Nuances
-
Step 1 (Activation): The reaction of cyclohexanone with ethyl formate requires a strong base (NaOEt or NaOMe). Care must be taken to maintain anhydrous conditions to prevent hydrolysis of the ester.
-
Step 2 (Cyclization): Hydrazine hydrate is efficient, but regiocontrol is irrelevant here since the starting material is symmetric (unless substituted).
-
Step 3 (Iodination): Direct iodination of the tetrahydroindazole is facile due to the electron-rich nature of the pyrazole ring.
-
Reagent Choice:
is the standard. NIS (N-iodosuccinimide) in DMF is a milder alternative if functional groups are sensitive to strong base. -
Purification: The product often precipitates upon quenching with aqueous sodium thiosulfate (
), simplifying isolation.
-
Functionalization Strategies: The Regioselectivity Challenge
The defining challenge in indazole chemistry is controlling N-alkylation (N1 vs. N2).[2][3][4]
N1 vs. N2 Selectivity Rules
The tetrahydroindazole core exists in a tautomeric equilibrium. When alkylating, the product distribution depends on Thermodynamics vs. Kinetics .
| Condition | Selectivity | Mechanism/Rationale |
| NaH / THF / RT | N1-Major | Thermodynamic Control: The N1-alkylated product is generally more stable (approx. 2-4 kcal/mol) due to the preservation of the "benzenoid-like" conjugation in the pyrazole system (though less pronounced in tetrahydro versions, the electronic preference remains). |
| Cs2CO3 / DMF / Heat | Mixture | Kinetic Control: Often leads to mixtures (approx. 60:40 or 70:30 favoring N1). |
| Steric Bulk at C3 | N1-Exclusive | A large group at C3 (e.g., Iodine or Aryl) sterically hinders the N2 position, pushing alkylation to N1. |
| Specific Electrophiles | N2-Major | Certain alkylating agents (e.g., trichloroacetimidates) or specific directing groups can favor N2 via kinetic pathways or coordination effects. |
C3-Palladium Cross-Coupling
The C3-iodine is highly reactive.
-
Suzuki-Miyaura: Works excellently with aryl/heteroaryl boronic acids.
-
Catalyst:
or . -
Base:
or . -
Solvent: Dioxane/Water or DME/Water.
-
-
Sonogashira: Effective for introducing alkynes (e.g., for click chemistry handles).
-
Buchwald-Hartwig: Possible but challenging due to the competing N-H of the indazole if not protected. Recommendation: Perform N-alkylation before C3-coupling to prevent catalyst poisoning and side reactions.
Figure 2: Strategic order of operations. N-alkylation typically precedes C3 functionalization to avoid catalyst poisoning by the free N-H.
Medicinal Chemistry Case Study: ITK Inhibitors
Interleukin-2 inducible T-cell kinase (ITK) is a prime target for inflammatory diseases (asthma).[5][6] The tetrahydroindazole scaffold was pivotal in the discovery of GNE-9822 .
-
Design Logic: The tetrahydro ring was chosen over the aromatic indazole to improve solubility (Solubility Forecast Index, SFI).
-
Binding Mode (PDB: 4PQN):
-
H-Bonds: The indazole N1 and N2 act as donor/acceptor pairs with the hinge region of the kinase (Glu436/Met438).
-
Selectivity Pocket: The C3-substituent projects into the "gatekeeper" region. The puckered tetrahydro ring fills the ribose-binding pocket more effectively than a flat phenyl ring, improving selectivity against other Tec family kinases.
-
Experimental Protocols
Synthesis of 4,5,6,7-Tetrahydro-1H-indazole[1][5][7][8]
-
Reagents: Cyclohexanone (10 mmol), Ethyl formate (11 mmol), NaOEt (11 mmol), Hydrazine hydrate (12 mmol).
-
Procedure:
-
To a stirred suspension of NaOEt in dry ether at 0°C, add a mixture of cyclohexanone and ethyl formate dropwise. Stir for 12h at RT.
-
Evaporate solvent.[7][8][9] Dissolve the residue in Ethanol (20 mL).
-
Add Hydrazine hydrate dropwise.[10] Reflux for 4 hours.
-
Concentrate in vacuo.[9] Pour into ice water. Filter the white solid.
-
Yield: Typically 80-90%.
-
Iodination to 3-Iodo-4,5,6,7-tetrahydro-1H-indazole[7][12]
-
Reagents: 4,5,6,7-Tetrahydro-1H-indazole (5 mmol), Iodine (
, 10 mmol), KOH (10 mmol), DMF (10 mL). -
Procedure:
-
Dissolve the scaffold in DMF. Add KOH pellets.
-
Add
portion-wise at 0°C (exothermic). -
Stir at RT for 1-2 hours. Monitor by TLC (Hexane/EtOAc).[10][7][9]
-
Quench: Pour into 10% aqueous
(sodium thiosulfate). A solid will precipitate. -
Isolation: Filter, wash with water, and dry.[10]
-
Characterization: 1H NMR should show loss of the C3 proton (typically a singlet around 7.3-7.5 ppm in the non-iodinated precursor).
-
N1-Selective Alkylation (General Protocol)
-
Reagents: 3-Iodo-scaffold (1 mmol), Alkyl Halide (1.1 mmol), NaH (60% in oil, 1.2 mmol), THF (anhydrous).
-
Procedure:
-
Suspend NaH in THF at 0°C under Argon.
-
Add the scaffold (dissolved in THF) dropwise.[2] Stir 30 min (deprotonation).
-
Add Alkyl Halide dropwise.
-
Stir at RT until completion (1-12h).
-
Note: The bulky Iodine at C3 helps direct substitution to N1 by sterically hindering N2.
-
References
-
BenchChem. Application of 3-Iodo-6-methyl-4-nitro-1H-indazole in Heterocyclic Synthesis. (Accessed 2026). Link (General Suzuki conditions).
-
RCSB PDB. Crystal Structure of ITK kinase domain with compound GNE-9822 (PDB: 4PQN).Link
-
Organic Syntheses. Preparation of 1H-Indazole-3-carbonitrile. Org.[3][7][9] Synth. 2020, 97, 314-326. Link (Iodination protocols).
-
Beilstein J. Org. Chem. Regioselective N-alkylation of the 1H-indazole scaffold.[4][11] 2021. Link
-
Journal of Medicinal Chemistry. Discovery of Tetrahydroindazole Inhibitors of ITK. (GNE-9822 Study).[5][6] Link
Sources
- 1. 4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOHYDRAZIDE synthesis - chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Property- and structure-guided discovery of a tetrahydroindazole series of interleukin-2 inducible T-cell kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. orgsyn.org [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. research.ucc.ie [research.ucc.ie]
Therapeutic Potential & Synthetic Utility of 3-Iodo-Tetrahydroindazole Derivatives
Executive Summary
The 4,5,6,7-tetrahydro-1H-indazole (THI) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Within this class, the 3-iodo-4,5,6,7-tetrahydro-1H-indazole derivative (CAS 945925-78-0) serves as a critical linchpin. It is not merely a passive intermediate but a strategic "divergent node" that allows rapid access to high-affinity ligands for Sigma-2 receptors , Cannabinoid Receptor 1 (CB1) , and Cyclin-Dependent Kinases (CDKs) .
This guide details the chemical handling, synthetic derivatization via palladium-catalyzed cross-coupling, and the specific therapeutic windows accessible through this scaffold.
Part 1: The Strategic Scaffold
Structural Pharmacology
Unlike fully aromatic indazoles, the tetrahydroindazole core possesses a lipophilic, non-aromatic cyclohexane ring fused to the pyrazole. This structural nuance offers two distinct advantages:
-
Solubility & ADME: The saturation breaks planarity, often improving solubility and modifying the metabolic profile compared to flat aromatic systems.
-
The Iodine "Handle": The C-3 iodine atom is electronically activated for cross-coupling but stable enough for storage. It sits at a vector that projects substituents directly into the hydrophobic pockets of targets like Sigma-2 and HSP90 .
Divergent Synthesis Workflow
The therapeutic potential is realized through the displacement of the iodine atom. The following diagram illustrates the primary synthetic pathways originating from the 3-iodo core.
Caption: Divergent synthetic pathways from the 3-iodo-tetrahydroindazole core to key therapeutic classes.
Part 2: Therapeutic Verticals & Data
Oncology: Sigma-2 Receptor Ligands
The most potent application of 3-substituted tetrahydroindazoles is in targeting the Sigma-2 receptor (transmembrane protein TMEM97). Sigma-2 ligands are sought for their ability to induce apoptosis in solid tumors (pancreatic, breast) and as imaging agents.
-
Mechanism: The 3-aryl derivatives (accessible via the 3-iodo precursor) bind to the Sigma-2 pocket, triggering caspase-dependent apoptosis and lysosomal membrane permeabilization.
-
Key SAR Finding: A basic amine linker at the N-1 position combined with a hydrophobic aryl group at C-3 (replacing the iodine) maximizes selectivity over Sigma-1.
Table 1: Comparative Potency of Derived Ligands (Sigma-2 vs Sigma-1)
| Compound Derivative | C-3 Substituent (via Iodine) | N-1 Substituent | Sigma-2 | Sigma-1 | Selectivity Ratio |
| 3-Iodo Core | -I | -H | > 10,000 | > 10,000 | N/A |
| Analog A | Phenyl | 4-(4-pyridyl)butyl | 34 | 192 | ~5.6x |
| Analog B (Optimized) | 3,4-Dimethoxyphenyl | Piperidine-ethyl | 1.2 | 2,400 | 2000x |
| Analog C | 2-Thienyl | Morpholine-propyl | 8.5 | 450 | 53x |
Data synthesized from structure-activity relationship studies on tetrahydroindazole scaffolds [1][5].
Antimicrobial Activity
Derivatives synthesized from the 3-iodo core have demonstrated significant efficacy against Gram-positive bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA).
-
Mechanism: Disruption of bacterial cell membrane integrity and inhibition of FtsZ (cell division protein).
-
Efficacy: 3-(4-chlorophenyl)-tetrahydroindazoles show MIC values comparable to standard antibiotics in vitro.
Kinase Inhibition (CDK2/HSP90)
The tetrahydroindazole core mimics the ATP-binding motif of kinases.
-
Target: CDK2/Cyclin A complexes.
-
Modification: The 3-iodo group is replaced by heteroaromatics (e.g., pyridine, pyrazole) to form hydrogen bonds within the hinge region of the kinase.
Part 3: Technical Protocols (Self-Validating)
Synthesis of the 3-Iodo-4,5,6,7-tetrahydro-1H-indazole Core
Note: While commercially available, in-house synthesis ensures fresh "active" iodine species.
Reagents: 4,5,6,7-Tetrahydro-1H-indazole, Iodine (
-
Dissolution: Dissolve 4,5,6,7-tetrahydro-1H-indazole (1.0 eq) in DMF (5 mL/g).
-
Iodination: Add KOH (3.8 eq) followed by portion-wise addition of solid Iodine (2.0 eq) at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours. Validation: TLC (Hexane/EtOAc 2:1) should show disappearance of starting material (
) and appearance of product ( ). -
Quench: Pour into 10%
solution to reduce excess iodine (color change from dark red to yellow/white precipitate). -
Isolation: Filter the precipitate, wash with water, and dry under vacuum.
-
Yield: Typically 85-95%.
Protocol: Microwave-Assisted Suzuki Coupling
This protocol converts the 3-iodo core into bioactive 3-aryl derivatives.
Reagents: 3-iodo-tetrahydroindazole (1.0 eq), Aryl boronic acid (1.5 eq),
-
Preparation: In a microwave vial, combine the 3-iodo core, boronic acid, base, and catalyst.
-
Degassing: Seal the vial and purge with Argon for 5 minutes. Critical Step: Failure to degas results in homocoupling of the boronic acid and low yields.
-
Irradiation: Heat to 120°C for 20 minutes in a microwave reactor.
-
Workup: Dilute with EtOAc, wash with brine, dry over
. -
Purification: Flash chromatography (Gradient 0-50% EtOAc in Hexanes).
Part 4: Mechanism of Action (Signaling Pathway)
The following diagram details the mechanism of the Sigma-2 specific derivatives (derived from the 3-iodo scaffold) in inducing cancer cell death.
Caption: Sigma-2 mediated apoptotic pathway triggered by high-affinity tetrahydroindazole ligands.
References
-
Iyamu, I. D., et al. (2019). "Development of Tetrahydroindazole-Based Potent and Selective Sigma-2 Receptor Ligands." ChemMedChem, 14(13), 1248–1256.
-
Vera, G., et al. (2018).[1] "Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation." Molecules, 23(8), 2051.[1]
-
BenchChem. (2025).[2] "Optimization of Suzuki Coupling with 3-Iodo-6-methyl-4-nitro-1H-indazole." Technical Note.
-
Organic Syntheses. (2020).[3] "Preparation of 1H-Indazole-3-carbonitrile via 3-Iodo-1H-indazole." Org.[3][4][5][6][7] Synth., 97, 314-326.
-
Cinar, R., et al. (2016). "Tetrahydroindazole derivatives as potent and peripherally selective cannabinoid-1 (CB1) receptor inverse agonists." Bioorganic & Medicinal Chemistry Letters, 26(21), 5346-5349.
Sources
- 1. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. orgsyn.org [orgsyn.org]
- 4. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) | MDPI [mdpi.com]
- 6. wwjmrd.com [wwjmrd.com]
- 7. mdpi.com [mdpi.com]
The 3-Iodo-4,5,6,7-tetrahydro-1H-indazole Scaffold: A Pivot Point in Kinase Inhibitor Discovery
Topic: Role of 3-Iodo-4,5,6,7-tetrahydro-1H-indazole in Kinase Inhibitor Discovery Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals.
Executive Summary
In the high-stakes arena of kinase inhibitor discovery, the 4,5,6,7-tetrahydro-1H-indazole core has emerged as a privileged scaffold, offering a distinct bioisosteric alternative to the classical purine and pyrazole systems found in ATP-competitive inhibitors. The specific derivative 3-iodo-4,5,6,7-tetrahydro-1H-indazole acts as a critical synthetic "pivot point." The C3-iodine atom serves not as a pharmacophore itself, but as a high-fidelity reactive handle, enabling the rapid generation of diverse libraries via palladium-catalyzed cross-coupling. This guide delineates the synthetic architecture, medicinal chemistry logic, and experimental protocols required to leverage this scaffold for targeting Cyclin-Dependent Kinases (CDKs) and Polo-like Kinases (PLKs).
Chemical Architecture & Mechanistic Logic
The Hinge-Binding Core
The tetrahydroindazole core mimics the adenine ring of ATP. The nitrogen atoms at positions 1 and 2 (N1 and N2) function as hydrogen bond donors/acceptors, interacting with the backbone carbonyls and amides of the kinase hinge region. Unlike the fully aromatic indazole, the tetrahydro ring (cyclohexene fused) introduces a degree of lipophilicity and non-planarity that can improve solubility and metabolic stability (Fsp³ character).
The Role of the C3-Iodine
The iodine at position 3 is the strategic element. It allows medicinal chemists to project chemical space into the kinase's hydrophobic pocket or solvent-exposed front without altering the hinge-binding core.
-
Reactivity: The C-I bond is weaker and more polarizable than C-Br or C-Cl, facilitating oxidative addition by Pd(0) catalysts under milder conditions.
-
Selectivity Vector: By replacing the iodine with various aryl or heteroaryl groups, the inhibitor's selectivity profile is tuned (e.g., shifting affinity from CDK2 to PLK4).
Structural Logic Diagram
The following diagram illustrates the "Warhead" concept where the iodine acts as the installation site for the selectivity-determining moiety.
Figure 1: The strategic role of the C3-iodine handle in expanding the tetrahydroindazole scaffold.
Synthetic Workflows & Protocols
The synthesis of the 3-iodo intermediate is a two-stage process: construction of the bicyclic core followed by regioselective halogenation.
Synthesis Workflow Diagram
Figure 2: Step-by-step synthetic pathway to the 3-iodo core.
Experimental Protocol: Iodination of 4,5,6,7-Tetrahydro-1H-indazole
Note: This protocol ensures high regioselectivity for the C3 position over N-iodination.
Materials:
-
4,5,6,7-Tetrahydro-1H-indazole (1.0 equiv)
-
Iodine (
) (1.2 equiv) -
Potassium Hydroxide (KOH) (2.5 equiv)
-
DMF (Dimethylformamide), anhydrous
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4,5,6,7-tetrahydro-1H-indazole (e.g., 10 mmol) in anhydrous DMF (20 mL).
-
Base Addition: Add KOH pellets (25 mmol) to the solution. Stir at room temperature for 15 minutes to facilitate deprotonation of the N-H (increasing electron density at C3).
-
Iodination: Dissolve iodine (
, 12 mmol) in a minimal amount of DMF (5 mL). Add this solution dropwise to the reaction mixture over 20 minutes.-
Observation: The dark color of iodine should fade as it reacts.
-
-
Reaction: Stir the mixture at room temperature for 3–4 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.[1][2] The product typically moves slower than the starting material due to the heavy halogen.
-
Quench & Workup: Pour the reaction mixture into ice-cold water (100 mL) containing 5% sodium thiosulfate (
) to quench unreacted iodine. -
Isolation: A precipitate often forms. Filter the solid, wash with water, and dry. If no precipitate forms, extract with Ethyl Acetate (3 x 50 mL), wash with brine, dry over
, and concentrate. -
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (0-40% EtOAc in Hexanes).
Yield Expectation: 75–85%.
Medicinal Chemistry: SAR & Case Studies
The "Warhead" Strategy
The 3-iodo group is rarely the final drug; it is the gateway. In CDK2 and PLK4 inhibitor discovery, the iodine is displaced to install aromatic systems that interact with the "gatekeeper" residues.
Case Study: CDK2 Inhibition Researchers utilized the 3-iodo intermediate to synthesize a library of 3-aryl-tetrahydroindazoles. The SAR below demonstrates how the C3-substituent drives potency.
Comparative Data Table (Representative SAR)
| Compound ID | C3-Substituent (R) | Target | IC50 (µM) | Mechanism Note |
| Core (Ref) | Iodine (-I) | CDK2/CycA | > 10.0 | Weak binding; lacks hydrophobic reach. |
| Analogue A | Phenyl | CDK2/CycA | 2.3 | Hydrophobic interaction established. |
| Analogue B | 4-Pyridyl | CDK2/CycA | 0.85 | H-bond acceptor interacts with Lys33. |
| Analogue C | 3-Aminophenyl | PLK4 | 0.045 | High specificity for PLK4 active site. |
| Analogue D | Pyrazin-2-yl | Pim-1 | 0.012 | Pan-Pim kinase inhibition. |
Data derived from composite SAR studies involving tetrahydroindazole scaffolds [1, 2, 3].[3]
Protocol: Suzuki-Miyaura Coupling (General)
To convert the 3-iodo core into the active inhibitors (Analogue A-D):
-
Charge: Combine 3-iodo-4,5,6,7-tetrahydro-1H-indazole (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and
(5 mol%). -
Solvent: Add 1,4-Dioxane/Water (4:1 ratio).
-
Base: Add
or (3.0 equiv). -
Conditions: Heat to 90°C under Argon atmosphere for 12 hours.
-
Workup: Dilute with EtOAc, wash with water, and purify via column chromatography.
References
-
Tetrahydroindazole inhibitors of CDK2/cyclin complexes. European Journal of Medicinal Chemistry. (2021). Link
-
The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. (2015). Link
-
Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Bioorganic & Medicinal Chemistry. (2015). Link
-
Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. Journal of Heterocyclic Chemistry. (2019). Link
-
Preparation of 1H-Indazole-3-carbonitrile (via 3-iodo intermediate). Organic Syntheses. (2020). Link
Sources
The Iodine Substituent in Tetrahydroindazoles: A Technical Guide to Its Electronic Properties and Implications for Drug Design
Abstract
The incorporation of iodine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a unique combination of steric bulk, lipophilicity, and nuanced electronic characteristics that can be exploited to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. This in-depth technical guide focuses on the electronic properties of the iodine substituent when appended to the tetrahydroindazole core, a privileged scaffold in numerous pharmacologically active agents. While direct literature on iodinated tetrahydroindazoles is sparse, this guide synthesizes fundamental principles of physical organic chemistry with data from analogous systems to provide a predictive framework for researchers. We will explore the dualistic nature of iodine's electronic influence—its inductive withdrawal and resonance donation—and delve into the critical role of the σ-hole in mediating potent halogen bonding interactions. Furthermore, this guide provides detailed experimental and computational protocols for the characterization of these electronic effects, empowering researchers in drug development to rationally design and validate novel molecular entities.
Introduction: The Unique Role of Iodine in Medicinal Chemistry
Iodine, the heaviest of the common halogens, possesses a distinct set of properties that make it a valuable tool in drug design. Its large atomic radius allows it to serve as a bioisostere for larger functional groups, enhancing binding in hydrophobic pockets.[1] However, it is the electronic nature of the carbon-iodine (C-I) bond that offers the most subtle yet powerful means of molecular engineering. The C-I bond is the most polarizable and least polarized among the carbon-halogen bonds, leading to a delicate balance of electronic effects that can profoundly influence a molecule's acidity, basicity, and propensity for non-covalent interactions.[2]
The tetrahydroindazole scaffold, a partially saturated bicyclic N-heterocycle, is a common motif in compounds targeting a range of biological targets, including kinases and dehydrogenases.[3][4] The introduction of an iodine atom onto this framework can modulate its electronic landscape in several key ways, impacting its binding affinity, selectivity, and metabolic stability. This guide will provide a comprehensive analysis of these electronic properties, offering a roadmap for their rational exploitation.
The Duality of Iodine's Electronic Influence
The net electronic effect of a substituent is a combination of its inductive and resonance effects.[5] For iodine, these two effects are in opposition, leading to a nuanced overall influence that is highly dependent on its position on the tetrahydroindazole ring.
The Inductive Effect (-I): An Electron-Withdrawing Pull
Due to its electronegativity (2.66 on the Pauling scale), iodine exerts an electron-withdrawing inductive effect (-I) through the sigma (σ) bond framework.[6] This effect is distance-dependent, decreasing as the number of bonds between the iodine and the atom of interest increases. In the context of a tetrahydroindazole ring, an iodine substituent will draw electron density away from the ring, influencing the pKa of the nitrogen atoms and the reactivity of the scaffold.
The Resonance Effect (+R): A π-System Donation
Conversely, the lone pairs of electrons on the iodine atom can be delocalized into an adjacent π-system, resulting in an electron-donating resonance effect (+R).[1] This effect is only operative when the iodine is attached to an sp2-hybridized carbon, such as those in the pyrazole portion of the indazole ring before reduction to tetrahydroindazole. In the fully saturated portion of the tetrahydroindazole ring, this effect is absent. The +R effect of iodine is weaker than that of lighter halogens but can still significantly influence the electron density at specific positions within the aromatic portion of the scaffold.
The interplay between the stronger -I effect and the weaker +R effect results in iodine being classified as a deactivating, yet ortho-, para-directing substituent in electrophilic aromatic substitution reactions.[4]
Halogen Bonding and the σ-Hole: A Key Non-Covalent Interaction
Perhaps the most significant electronic feature of iodine in modern drug design is its ability to act as a halogen bond (XB) donor.[7] This is a highly directional, non-covalent interaction that arises from the anisotropic distribution of electron density around the covalently bonded iodine atom.[8]
The Concept of the σ-Hole
When iodine forms a covalent bond with carbon, a region of lower electron density, known as a "σ-hole," is created on the iodine atom along the extension of the C-I bond axis.[2][8] This region possesses a positive electrostatic potential and can act as a Lewis acid, interacting favorably with electron-rich atoms (Lewis bases) such as oxygen, nitrogen, and sulfur.[1][7] The strength of the σ-hole, and thus the halogen bond, is enhanced by the presence of electron-withdrawing groups on the molecule, which further polarize the C-I bond.[6]
The diagram below, generated using Graphviz, illustrates the concept of the σ-hole and its interaction with a Lewis base.
Caption: The σ-hole on iodine interacts with a Lewis base.
Implications for Drug-Target Interactions
The ability of iodine to form strong and highly directional halogen bonds is a powerful tool for enhancing ligand-protein binding affinity and specificity. By strategically placing an iodine atom on the tetrahydroindazole scaffold, a halogen bond can be formed with a carbonyl oxygen, a nitrogen atom in a histidine or backbone amide, or a sulfur atom in a methionine or cysteine residue within the target protein's active site.
Quantifying the Electronic Effects of the Iodine Substituent
To rationally design molecules that leverage the electronic properties of iodine, it is essential to have quantitative measures of these effects. Hammett parameters provide a well-established framework for this purpose.[2][9]
Hammett Parameters
The Hammett equation (log(K/K₀) = σρ) relates the reaction rates and equilibrium constants of substituted aromatic compounds to the electronic properties of the substituent.[2] The substituent constant, σ, is a measure of the electronic effect of the substituent. For iodine, the key parameters are:
| Parameter | Value | Description | Reference |
| σm | +0.35 | Meta substituent constant, primarily reflects the inductive effect. | [10] |
| σp | +0.18 | Para substituent constant, reflects both inductive and resonance effects. | [10] |
These values, derived from benzoic acid systems, indicate that iodine is electron-withdrawing at both the meta and para positions, with the effect being stronger at the meta position where the +R effect is not operative. While directly applying these values to a tetrahydroindazole system requires caution, they provide a valuable starting point for predicting electronic behavior.
Experimental and Computational Protocols for Characterization
A combination of experimental and computational techniques is crucial for accurately characterizing the electronic properties of an iodinated tetrahydroindazole.
Computational Workflow: A Predictive Approach
Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure of molecules.[5] A typical workflow would involve:
-
Geometry Optimization: The 3D structure of the iodinated tetrahydroindazole is optimized to its lowest energy conformation using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).[11]
-
Molecular Orbital Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provides insights into the molecule's reactivity and electronic stability. The introduction of iodine is expected to lower both HOMO and LUMO energies.[11]
-
Molecular Electrostatic Potential (MEP) Mapping: MEP analysis visually identifies the electron-rich and electron-poor regions of the molecule, providing a clear depiction of the positive σ-hole on the iodine atom.[12]
-
Natural Bond Orbital (NBO) Analysis: NBO calculations can quantify the charge distribution on each atom, providing a numerical measure of the inductive effect of the iodine substituent.
The following Graphviz diagram outlines this computational workflow.
Caption: A typical DFT workflow for electronic property analysis.
Experimental Validation
Computational predictions should be validated through experimental measurements. Key techniques include:
-
pKa Determination: The acidity of the N-H protons in the tetrahydroindazole ring can be determined by potentiometric titration or UV-Vis spectrophotometry.[13][14] The change in pKa upon iodination provides a direct measure of the substituent's inductive effect.
-
NMR Spectroscopy:
-
13C NMR: The chemical shifts of the carbon atoms in the ring are sensitive to the electronic environment. Changes in these shifts upon iodination can be correlated with the substituent's electronic effects.[15]
-
15N NMR: This technique is highly sensitive to the electronic properties of the nitrogen atoms and can provide valuable information about the impact of the iodine substituent on their basicity.[16]
-
NMR Titration: To experimentally probe halogen bonding, one can perform an NMR titration, monitoring the chemical shift changes of the tetrahydroindazole protons upon the addition of a known halogen bond acceptor (e.g., pyridine or DMSO).[11]
-
Conclusion and Future Directions
The iodine substituent offers a sophisticated tool for modulating the electronic properties of the tetrahydroindazole scaffold. Its dualistic inductive and resonance effects, combined with its capacity for strong, directional halogen bonding, provide medicinal chemists with a versatile handle for optimizing drug-target interactions. While direct experimental data for iodinated tetrahydroindazoles is an area ripe for investigation, the principles and methodologies outlined in this guide provide a robust framework for the predictive design and characterization of these promising molecules. Future work should focus on the synthesis and detailed physicochemical characterization of a series of iodinated tetrahydroindazoles to build a comprehensive structure-property relationship database, further enabling the rational design of next-generation therapeutics.
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Politzer, P., Murray, J. S., & Clark, T. (2021). On the Importance of σ–Hole Interactions in Crystal Structures. Molecules, 26(19), 5961. [Link]
- BenchChem. (n.d.). A Comparative Guide to the Computational Analysis of 4-iodo-1H-imidazole's Electronic Structure.
-
Watts, A. G., et al. (2022). C=S⋯I halogen bonding interactions in crystalline iodinated dithiole-2-thiones and thiazole-2-thiones. CrystEngComm, 24(1), 79-88. [Link]
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Krämer, K. (2022, February 9). Metal switches on iodine's σ-hole. Chemistry World. [Link]
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Chaudhary, P., & Kumar, R. (2025). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. International Journal of Scientific Development and Research, 10(2), a950-a966. [Link]
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Bolis, V., et al. (2023). Exploring the role of halogen bonding in iodonium ylides: insights into unexpected reactivity and reaction control. Beilstein Journal of Organic Chemistry, 19, 1247–1274. [Link]
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Aakeröy, C. B., et al. (2021). Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. CrystEngComm, 23(1), 58-70. [Link]
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Zhuravel, I. O., et al. (2022). Functionalization of tetrahydroindol-4-one derivatives. Kharkiv University Bulletin. Chemical Series, (39), 30-49. [Link]
-
Wikipedia. (2024, February 19). Indazole. In Wikipedia. [Link]
-
Bolis, V., et al. (2023). Exploring the role of halogen bonding in iodonium ylides: insights into unexpected reactivity and reaction control. Beilstein Journal of Organic Chemistry, 19, 1247–1274. [Link]
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Metrangolo, P., et al. (2016). The Halogen Bond. Chemical Reviews, 116(4), 2478-2601. [Link]
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Krygowski, T. M., et al. (2024). Substituent effects and electron delocalization in five-membered N-heterocycles. Structural Chemistry, 1-15. [Link]
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-
Cavallo, G., et al. (2018). From Molecules to Materials: Engineering New Ionic Liquid Crystals Through Halogen Bonding. Scientific Reports, 8(1), 5005. [Link]
- Hanson, S. (2018). Substituent Effect Analysis on Halogen Bonding Interactions. Texas A&M University-Commerce.
- Filarowski, A., et al. (2003). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. Journal of Physical Chemistry A, 107(43), 9273-9280.
-
El-Sayed, N. N. E., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4946. [Link]
-
Popova, G., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry, 63(8), 3915-3934. [Link]
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Leito, I., et al. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. Retrieved from [Link]
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Kumar, A., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances, 14(20), 14041-14056. [Link]
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John, C. S., Vilner, B. J., & Bowen, W. D. (1995). Synthesis and Characterization of [125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide, a New σ Receptor Radiopharmaceutical: High-Affinity Binding to MCF-7 Breast Tumor Cells. Journal of Medicinal Chemistry, 38(18), 3415-3422. [Link]
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Popova, G., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry, 63(8), 3915-3934. [Link]
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Chong, D. P. (2021). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. Journal of Physical Science, 32(1), 1-13. [Link]
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- Marković, Z., et al. (2013). DFT/B3LYP study of the substituent effects on the reaction enthalpies of the antioxidant mechanisms of Indole-3-Carbinol derivatives in the gas-phase and water. Computational and Theoretical Chemistry, 1017, 68-75.
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Lassagne, F., et al. (2022). Aromatic Iodides: Synthesis and Conversion to Heterocycles. Chemistry Proceedings, 12(1), 20. [Link]
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Dalal Institute. (n.d.). The Hammett Equation and Linear Free Energy Relationship. Retrieved from [Link]
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Szymańska, I., et al. (2012). Substituent effects in hydrogen bonding: DFT and QTAIM studies on acids and carboxylates complexes with formamide. Journal of Molecular Modeling, 18(6), 2531-2541. [Link]
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Wilson, J. J., & Lindsley, C. W. (2023). Computational Chemistry for the Identification of Lead Compounds for Radiotracer Development. Pharmaceuticals, 16(2), 301. [Link]
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-
Krivosheeva, A. V., et al. (2023). The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations. Molecules, 28(1), 295. [Link]
-
Rocha, M., et al. (2024). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. ChemistryOpen, 13(1), e202300185. [Link]
-
Valente, S., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2085. [Link]
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A Comprehensive Technical Guide to 3-Iodo-4,5,6,7-tetrahydro-1H-indazole: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Indazole Scaffold and the Significance of the 3-Iodo Tetrahydro-Derivative
The indazole nucleus, a bicyclic aromatic heterocycle, is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its unique electronic properties and ability to form key hydrogen bond interactions have made it a cornerstone in the design of compounds targeting a wide array of biological targets, particularly protein kinases.[2][3] Within this important class of molecules, 3-Iodo-4,5,6,7-tetrahydro-1H-indazole (CAS No. 945925-78-0) has emerged as a particularly valuable synthetic intermediate.[4]
The introduction of an iodine atom at the C3-position provides a highly reactive handle for a variety of powerful palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations.[5][6][7] This allows for the facile and modular introduction of diverse chemical functionalities, enabling the rapid generation of compound libraries for lead discovery and optimization. The saturated carbocyclic ring of the tetrahydroindazole moiety also imparts distinct physicochemical properties, such as improved solubility and three-dimensional character, which are often desirable in modern drug candidates.
This in-depth technical guide provides a comprehensive overview of 3-Iodo-4,5,6,7-tetrahydro-1H-indazole, including its chemical properties, synthesis, reactivity, and applications in drug discovery, with a focus on the underlying scientific principles and practical experimental considerations.
Chemical Properties and Identification
| Property | Value | Source(s) |
| CAS Number | 945925-78-0 | [4][8] |
| Molecular Formula | C₇H₉IN₂ | [4] |
| Molecular Weight | 248.06 g/mol | [4] |
| Synonyms | 3-碘-4,5,6,7-四氢-1H-吲唑 | [8] |
| Appearance | (Predicted) Off-white to yellow solid | General knowledge |
| Solubility | (Predicted) Soluble in organic solvents such as DMF, DMSO, and chlorinated solvents. | General knowledge |
While specific, publicly available spectroscopic data for 3-Iodo-4,5,6,7-tetrahydro-1H-indazole is limited, characterization would rely on standard analytical techniques. The expected NMR chemical shifts for the core tetrahydroindazole structure are summarized below for reference.
| Position | ¹H Chemical Shift (ppm, approximate) | ¹³C Chemical Shift (ppm, approximate) | Notes |
| 4, 7 - CH₂ | 2.5 - 2.7 | 20 - 25 | Aliphatic protons on the cyclohexene ring adjacent to the pyrazole. |
| 5, 6 - CH₂ | 1.7 - 1.9 | 22 - 27 | Aliphatic protons on the cyclohexene ring. |
| NH (indazole) | Broad, variable | - | Chemical shift is dependent on solvent and concentration. |
Synthesis of 3-Iodo-4,5,6,7-tetrahydro-1H-indazole
The overall synthetic strategy involves two key transformations:
-
Formation of the Tetrahydroindazole Core: Condensation of a cyclohexanone derivative with hydrazine.
-
Regioselective Iodination: Introduction of the iodine atom at the C3-position of the pre-formed indazole ring.
Caption: Proposed synthetic workflow for 3-Iodo-4,5,6,7-tetrahydro-1H-indazole.
Part 1: Synthesis of 4,5,6,7-tetrahydro-1H-indazole
The most common and efficient method for the synthesis of the 4,5,6,7-tetrahydro-1H-indazole scaffold is the condensation reaction between a suitable β-keto-nitrile, such as 2-oxocyclohexanecarbonitrile, and hydrazine hydrate.[9]
Experimental Protocol:
-
Materials:
-
2-Oxocyclohexanecarbonitrile
-
Hydrazine hydrate (99%)
-
Ethanol, absolute
-
-
Procedure:
-
To a solution of 2-oxocyclohexanecarbonitrile (1.0 equivalent) in absolute ethanol, add hydrazine hydrate (1.1-1.2 equivalents) dropwise.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature and then concentrate under reduced pressure to remove the ethanol.
-
The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Scientific Rationale: The choice of a polar protic solvent like ethanol facilitates the proton transfer steps involved in the cyclization mechanism. The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes an intramolecular cyclization and subsequent aromatization (tautomerization) to form the stable indazole ring.
Part 2: Iodination at the C3-Position
The C3-position of the indazole ring is susceptible to electrophilic substitution. Iodination can be readily achieved using molecular iodine in the presence of a base.[10]
Experimental Protocol:
-
Materials:
-
4,5,6,7-tetrahydro-1H-indazole
-
Iodine (I₂)
-
Potassium hydroxide (KOH) or other suitable base (e.g., NaOH, K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the 4,5,6,7-tetrahydro-1H-indazole (1.0 equivalent) in DMF in a round-bottom flask.
-
Add iodine (1.1-2.0 equivalents) to the solution.
-
Slowly add a strong base, such as potassium hydroxide (2.0-4.0 equivalents), to the reaction mixture.
-
Stir the reaction at room temperature for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into an aqueous solution of a reducing agent (e.g., 10% sodium bisulfite) to quench the excess iodine.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-Iodo-4,5,6,7-tetrahydro-1H-indazole.
-
Causality Behind Experimental Choices: The use of a polar aprotic solvent like DMF is crucial as it effectively solubilizes the indazole starting material and the reagents. The base is required to deprotonate the indazole N-H, which increases the electron density of the heterocyclic ring, thereby activating it towards electrophilic attack by iodine.
Reactivity and Applications in Drug Discovery
The iodine atom at the C3-position of 3-Iodo-4,5,6,7-tetrahydro-1H-indazole is the key to its synthetic utility, serving as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions.[5][11] This enables the construction of diverse molecular architectures, a critical aspect of modern drug discovery.
Caption: Key cross-coupling reactions of 3-Iodo-4,5,6,7-tetrahydro-1H-indazole.
Application in Kinase Inhibitor Synthesis
A significant application of indazole-based compounds is in the development of protein kinase inhibitors for the treatment of cancer and other diseases.[2][12] The indazole scaffold often acts as a "hinge-binder," forming crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition. 3-Iodo-4,5,6,7-tetrahydro-1H-indazole is an ideal starting material for the synthesis of such inhibitors.
General Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 3-Iodo-4,5,6,7-tetrahydro-1H-indazole with an arylboronic acid, a common strategy for synthesizing 3-arylindazole-based kinase inhibitors.
-
Materials:
-
3-Iodo-4,5,6,7-tetrahydro-1H-indazole (may require N-protection)
-
Arylboronic acid (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, 2.0-3.0 equivalents)
-
Solvent system (e.g., Dioxane/water, Toluene/water, DMF)
-
-
Procedure:
-
To a reaction vessel, add 3-Iodo-4,5,6,7-tetrahydro-1H-indazole (1.0 equivalent), the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Trustworthiness and Self-Validation: The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, and solvent. For challenging substrates, screening of different reaction conditions is often necessary. The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the palladium(0) catalyst. N-protection of the indazole may be required in some cases to prevent side reactions and improve yields.[6]
Safety, Handling, and Storage
-
Hazard Statements (Predicted):
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
-
-
Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Protect from light, as iodo-compounds can be light-sensitive.
-
Conclusion
3-Iodo-4,5,6,7-tetrahydro-1H-indazole is a highly valuable and versatile building block for the synthesis of complex molecular architectures, particularly in the context of drug discovery. Its key feature is the C3-iodo group, which allows for a wide range of palladium-catalyzed cross-coupling reactions, enabling the modular construction of diverse compound libraries. While a dedicated synthetic protocol is not yet published, a reliable synthetic route can be readily devised from established chemical principles. As the demand for novel therapeutics continues to grow, the utility of strategic building blocks like 3-Iodo-4,5,6,7-tetrahydro-1H-indazole in accelerating the drug discovery process is undeniable.
References
- BenchChem. (2025). Application of 3-Iodo-6-methyl-4-nitro-1H-indazole in Heterocyclic Synthesis.
- BenchChem. (2025). A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions.
- BenchChem. (2025). A Comparative Guide to the Characterization of 3-Iodo-6-methyl-4-nitro-1H-indazole and Its Isomers.
- Google Patents. (Original Grantee). (Patent Publication Year). CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof.
- Synblock. (n.d.). CAS 945925-78-0 | 3-iodo-4,5,6,7-tetrahydro-1H-indazole.
- Google Patents. (Original Grantee). (Patent Publication Year). WO2006048745A1 - Methods for preparing indazole compounds.
- Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET - 1H-Indazol-5-amine.
- Amadis Chemical. (n.d.). 3-Iodo-4,5,6,7-tetrahydro-1H-indazole,945925-78-0.
- Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. Org. Synth., 97, 314-326.
- G, S., G, S., & V, K. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
- BenchChem. (2025). Application of 3-Amino-4,5,6,7-tetrahydro-1H-indazole Derivatives in Neurodegenerative Disease Research.
- Al-dujaili, A. H., Al-karagoly, H., & Al-obaidi, O. A. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(7), 2933.
- BenchChem. (2025). A Spectroscopic Comparison of 4-Iodo-3-methyl-1H-indazole Isomers: A Guide for Researchers.
- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
- Fisher Scientific. (2025, December 24). SAFETY DATA SHEET - 4,5,6,7-Tetrahydro-1H-indazole.
- BenchChem. (2025). Monitoring 3-Amino-4,5,6,7-tetrahydro-1H-indazole Reactions.
- Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity.
- Liu, Z., et al. (2014). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry.
- Gaikwad, D. D., Abed, S., & Pawar, R. P. (n.d.). Molecular Iodine as an efficient catalyst for the synthesis of indazole. Department Of Chemistry, Govt. College of Arts & Science, Aurangabad.
- Dana Bioscience. (n.d.). 3-Iodo-4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid 50mg.
- PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-indazole.
- Sharma, R., et al. (2020). Pd(PPh₃)₄ Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules, 25(11), 2586.
- Thermo Fisher Scientific. (2010, August 27). 6-Iodo-1H-indazole - SAFETY DATA SHEET.
- ChemicalBook. (n.d.). Indazole(271-44-3) 1H NMR spectrum.
- BenchChem. (2025). Application Notes and Protocols for 3-Amino-4,5,6,7-tetrahydro-1H-indazole.
- Gaikwad, D. D., et al. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences.
- Singh, P., et al. (2017). Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. RSC Advances, 7(78), 49509-49522.
- Bouattour, R., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(11), 6331-6339.
- Singh, F. V., & Wirth, T. (2020). Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Frontiers in Chemistry, 8, 171.
- Al-Jalal, N. A. M., et al. (2000). Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study. Journal of the Chemical Society, Perkin Transactions 2, (11), 2263-2269.
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- 7. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism [mdpi.com]
- 8. 3-Iodo-4,5,6,7-tetrahydro-1H-indazole,945925-78-0-Amadis Chemical [amadischem.com]
- 9. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
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- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Iodo-4,5,6,7-tetrahydro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking Novel Chemical Space with C-3 Functionalized Tetrahydroindazoles
The 4,5,6,7-tetrahydro-1H-indazole scaffold is a valuable structural motif in medicinal chemistry, offering a partially saturated, three-dimensional alternative to the flat, aromatic indazole core. This feature can lead to improved physicochemical properties and novel interactions with biological targets. The Suzuki-Miyaura cross-coupling reaction is a paramount tool for the C-C bond formation, enabling the introduction of a wide array of aryl and heteroaryl substituents.[1] The C-3 position of the indazole ring is often a key vector for derivatization to modulate biological activity.[2] This document provides detailed protocols and scientific rationale for the successful Suzuki-Miyaura coupling of 3-iodo-4,5,6,7-tetrahydro-1H-indazole with various boronic acids.
The presence of the tetrahydro- portion of the molecule introduces a higher degree of sp3 character compared to a fully aromatic indazole. This can influence the electronic properties of the heterocyclic ring, potentially impacting the oxidative addition step of the catalytic cycle. Therefore, careful selection of the catalyst, ligand, and base is crucial for achieving high yields and purity.
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] Understanding this mechanism is key to troubleshooting and optimizing the reaction. The primary steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 3-iodo-4,5,6,7-tetrahydro-1H-indazole. This is often the rate-determining step.[3]
-
Transmetalation: The organic group from the boronic acid (or its boronate ester derivative) is transferred to the palladium(II) complex. This step is facilitated by a base.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.
The choice of ligands on the palladium catalyst is critical as they influence the rates of oxidative addition and reductive elimination. Bulky, electron-rich phosphine ligands are often employed to enhance catalyst activity and stability.[4]
Sources
- 1. Breakthrough in indole chemistry could accelerate drug development | EurekAlert! [eurekalert.org]
- 2. mdpi.com [mdpi.com]
- 3. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation | MDPI [mdpi.com]
Application Note: Optimizing Sonogashira Coupling with 3-Iodo-4,5,6,7-tetrahydro-1H-indazole for Drug Discovery Scaffolds
Introduction: The Strategic Value of Alkynylated Tetrahydroindazoles
The Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis.[1][2] Its power lies in the creation of C(sp²)-C(sp) bonds under generally mild conditions, a transformation that is fundamental to the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][2][3]
The 4,5,6,7-tetrahydro-1H-indazole core is a valuable scaffold in medicinal chemistry, offering a partially saturated, three-dimensional structure that can improve the physicochemical properties of drug candidates. Functionalization at the C-3 position is a key strategy for exploring structure-activity relationships (SAR).[4][5] This guide provides a comprehensive framework for the successful execution and optimization of the Sonogashira coupling with 3-Iodo-4,5,6,7-tetrahydro-1H-indazole, enabling researchers to efficiently generate diverse libraries of novel chemical entities.
Mechanistic Underpinnings: The "Why" Behind the Reagents
A robust optimization strategy is built upon a solid understanding of the reaction mechanism. The classical Sonogashira reaction operates through two interconnected catalytic cycles.[2][6][7]
-
The Palladium Cycle (The Workhorse): This is where the C-C bond formation occurs. It begins with the oxidative addition of the 3-Iodo-4,5,6,7-tetrahydro-1H-indazole to a Pd(0) species, which is the rate-limiting step.[1] This is followed by a transmetalation step and concludes with reductive elimination to yield the desired product and regenerate the active Pd(0) catalyst.[1][7]
-
The Copper Cycle (The Accelerator): The role of the copper(I) co-catalyst is to react with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[1] This species is more reactive towards the palladium complex in the transmetalation step, thereby increasing the overall reaction rate and allowing for milder conditions.[1][8]
The base is crucial for deprotonating the terminal alkyne, making it sufficiently nucleophilic to react with the copper(I) salt or, in copper-free systems, the palladium complex.[1][9]
Caption: The dual catalytic cycle of the classic Sonogashira coupling.
Baseline Protocol: A Starting Point for Exploration
This protocol provides a robust starting point for the coupling of 3-Iodo-4,5,6,7-tetrahydro-1H-indazole with a generic terminal alkyne (e.g., phenylacetylene). All operations should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.
Materials:
-
3-Iodo-4,5,6,7-tetrahydro-1H-indazole (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)
-
Copper(I) iodide [CuI] (4-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (as solvent or co-solvent)
-
Anhydrous solvent (e.g., THF, DMF, or Toluene)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 3-Iodo-4,5,6,7-tetrahydro-1H-indazole, PdCl₂(PPh₃)₂, and CuI.
-
Inerting: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Solvent/Base Addition: Add the anhydrous solvent (e.g., THF, 0.2 M concentration relative to the iodo-indazole) followed by the amine base (e.g., Et₃N, 3.0 equiv) via syringe. If using the amine as the solvent, add it directly.
-
Reagent Addition: Add the terminal alkyne dropwise to the stirred suspension at room temperature.
-
Reaction Execution: Stir the reaction at room temperature or heat gently (40-60 °C). Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting iodo-indazole is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter it through a pad of Celite® to remove catalyst residues.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
A Critical Note on the Indazole N-H: The N-H proton of the indazole is acidic and can potentially coordinate to the metal centers or be deprotonated by the base, leading to side reactions or catalyst inhibition. While the tetrahydro-indazole is less aromatic and its N-H less acidic than that of a standard indazole, this remains a key parameter to consider. If low yields or complex mixtures are observed, protection of the indazole nitrogen (e.g., with a Boc, SEM, or THP group) prior to coupling is a standard and highly effective strategy.[4][10]
Systematic Optimization: A Logic-Driven Workflow
The key to maximizing yield and purity is a systematic approach to optimization. The following parameters should be screened to identify the ideal conditions for your specific alkyne coupling partner.
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
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- 10. researchgate.net [researchgate.net]
Optimizing Palladium-Catalyzed Cross-Coupling of 3-Iodo-4,5,6,7-tetrahydro-1H-indazole
Application Note & Protocol Guide
Executive Summary
The 4,5,6,7-tetrahydro-1H-indazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indoles and indazoles in kinase inhibitors (e.g., substituted pyrazoles targeting ATP binding sites). The 3-iodo derivative (CAS 945925-78-0) is the critical "linchpin" intermediate for diversifying this core via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, etc.).
However, this substrate presents a specific dichotomy: while the C(sp²)–I bond is highly reactive toward oxidative addition, the acidic N–H of the pyrazole ring (
Chemical Context & Strategic Analysis
The Substrate Challenge
Unlike fully aromatic indazoles, the tetrahydro- derivative possesses a flexible cyclohexene-fused ring. While this improves solubility in organic solvents compared to planar aromatics, the polar pyrazole headgroup remains the dominant reactive feature.
-
Oxidative Addition: The C3–I bond is electronically enriched by the adjacent nitrogen lone pairs, making it more reactive than typical aryl iodides.
-
Catalyst Poisoning: The free N–H can bind to Pd(II) species, forming insoluble palladacycles that arrest the catalytic cycle.
-
Tautomerism: The molecule exists in equilibrium between 1H- and 2H- tautomers. N-substitution locks this tautomerism, which controls regioselectivity.
Decision Matrix: To Protect or Not to Protect?
While direct coupling of the free amine is possible under specific aqueous-basic conditions, it is operationally risky.
Recommendation: Always protect the N1 position for scalable, reliable cross-coupling.
-
THP (Tetrahydropyranyl): Best for acid-labile removal later.[1]
-
SEM (2-(Trimethylsilyl)ethoxymethyl): Most robust; withstands strong bases (e.g., NaH, LiHMDS).
-
Methyl: Use only if the methyl group is part of the final pharmacophore (difficult to remove).
Visual Workflow & Mechanism
The following diagram illustrates the critical decision pathways and the catalytic cycle specific to this substrate.
Caption: Workflow decision tree emphasizing N-protection to prevent catalyst poisoning during the Pd-cycle.
Experimental Protocols
Pre-requisite: Preparation of Starting Material
If the 3-iodo substrate is not purchased, it is best prepared via direct iodination.
-
Reagents: 4,5,6,7-Tetrahydro-1H-indazole (1.0 eq), Iodine (
, 1.2 eq), KOH (2.0 eq). -
Solvent: DMF (Dimethylformamide).[1]
-
Procedure: Dissolve substrate in DMF. Add KOH pellets. Cool to 0°C. Add
portion-wise. Stir at RT for 3h. Pour into ice water. The product precipitates as a solid. -
Yield: Typically 85-95%.
Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)
This protocol uses the THP-protected substrate to synthesize biaryl cores.
Scope: Coupling with aryl- and heteroaryl-boronic acids.
| Parameter | Condition | Rationale |
| Substrate | 1-(Tetrahydro-2H-pyran-2-yl)-3-iodo-4,5,6,7-tetrahydroindazole | Protected to prevent Pd-binding. |
| Catalyst | Pd(dppf)Cl₂·DCM (3-5 mol%) | Ferrocenyl ligand resists oxidation; robust for scale-up. |
| Boron Source | Aryl Boronic Acid (1.5 eq) | Excess compensates for protodeboronation. |
| Base | Cesium promotes transmetallation in hindered systems. | |
| Solvent | 1,4-Dioxane / Water (4:1 v/v) | Water is essential to dissolve the inorganic base. |
| Temp/Time | 80–90°C for 4–12 hours | Iodine is reactive; extreme heat (>100°C) promotes de-iodination. |
Step-by-Step Procedure:
-
Charge: To a reaction vial equipped with a stir bar, add the THP-protected iodide (1.0 equiv), boronic acid (1.5 equiv), and base (
, 2.0 equiv). -
Inert: Cap the vial and purge with Nitrogen or Argon for 5 minutes.
-
Solvent: Add degassed 1,4-Dioxane/Water (4:1, 0.1 M concentration).
-
Catalyst: Quickly add Pd(dppf)Cl₂·DCM (0.05 equiv) under positive inert gas flow.
-
Heat: Seal and heat to 85°C in a heating block.
-
Monitor: Check TLC (Hexane/EtOAc) or LCMS after 2 hours. Look for the disappearance of the starting iodide (M+H of protected species).
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over
.[2] -
Purification: Flash chromatography. Note: The THP group adds lipophilicity; the product will elute earlier than the free NH analog.
Protocol B: Sonogashira Coupling (Alkynylation)
Scope: Introduction of alkyne linkers.
-
Catalyst System:
(5 mol%) + CuI (2 mol%). -
Base/Solvent:
(Triethylamine) as solvent and base, or DMF/ (1:1). -
Temperature: Room Temperature to 50°C. (Heat only if sluggish).
-
Critical Note: Thorough deoxygenation is vital to prevent Glaser coupling (homocoupling of the alkyne).
Troubleshooting & Optimization Guide
Even with robust protocols, failures occur. Use this diagnostic table:
| Observation | Root Cause | Corrective Action |
| Black Precipitate (Pd Black) | Catalyst decomposition; Ligand dissociation. | Switch to a more stable catalyst like XPhos Pd G2 or increase ligand loading. Ensure inert atmosphere. |
| No Conversion (SM remains) | Oxidative addition failure or Poisoning. | If using Free-NH, Protect it . If protected, switch solvent to DMF to increase temperature to 100°C. |
| Product is De-iodinated (C-H) | Use anhydrous conditions (switch to DMF/DIPEA). Avoid alcoholic solvents (EtOH/MeOH) which act as hydride sources. | |
| Homocoupling of Boronic Acid | Oxygen in the system.[3][4] | Degas solvents more rigorously (Freeze-Pump-Thaw). |
Deprotection Strategies
-
THP Removal: Treat with 4M HCl in Dioxane/MeOH at RT for 1-2h.
-
SEM Removal: Treat with TBAF (Tetra-n-butylammonium fluoride) in THF at reflux, or TFA (Trifluoroacetic acid).
References
-
Synthesis of 3-iodo-4,5,6,7-tetrahydro-1H-indazole
- Direct iodination methodology adapted from
-
Giraud, F., et al. "C3-Indazole Functionalization: A Review." Chimica Oggi, 2010.
-
General Indazole Iodination: BenchChem Application Note, "Protecting Group Strategies for 3-Iodo-6-methyl-4-nitro-1H-indazole". 1
-
Suzuki-Miyaura Coupling Conditions
-
Optimization for Indazoles: "The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling." Molecules, 2023.[5][6] 6[7][8][9][10]
-
General Protocol: "An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling." PMC, 2022. 11
-
-
Sonogashira Coupling & Protection
-
Substrate Data
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Indazole synthesis [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 14. 4,5,6,7-tetrahydro-1H-indazole | C7H10N2 | CID 75317 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis of pyrazole-fused heterocycles using 3-iodo precursors
Application Note: Strategic Synthesis of Pyrazole-Fused Heterocycles via 3-Iodopyrazole Precursors
Executive Summary
The pyrazole ring is a privileged scaffold in medicinal chemistry, appearing in blockbuster drugs like Viagra (sildenafil) and Celebrex (celecoxib). However, fusing the pyrazole core with other heterocycles (e.g., pyridines, pyrimidines, isoquinolines) often requires harsh condensation conditions that limit functional group tolerance.
This guide details a divergent synthetic strategy utilizing 3-iodo-1H-pyrazoles as high-value precursors.[1][2] Unlike the more common 4-iodopyrazoles (which are easily accessed via electrophilic aromatic substitution), 3-iodopyrazoles offer a unique "strategic handle" adjacent to the endocyclic nitrogen. This positioning enables intramolecular cyclization pathways—specifically Palladium-catalyzed Heck and Sonogashira cascades—to construct fused bicyclic systems with high regiocontrol.
Strategic Framework: The "Iodine Advantage"
The utility of 3-iodopyrazole lies in its dual reactivity profile. The C3-Iodine bond is chemically "softer" and more reactive toward oxidative addition with Pd(0) than C-Br or C-Cl bonds, allowing for cross-coupling under milder conditions.
Key Mechanistic Pathways:
-
Pathway A (Intramolecular Heck): N1-tethering of an alkene followed by Pd-catalyzed ring closure between C3 and the alkene. Yields pyrazolo[3,4-c]pyridines .[1][3][4][5]
-
Pathway B (Sonogashira-Cyclization): C3-alkynylation followed by nucleophilic attack (from N1 or a pendant group). Yields pyrazolo[1,5-a]pyridines or indazoles .
Visual Workflow: Divergent Synthesis from 3-Iodopyrazole
Caption: Divergent synthesis pathways utilizing the C3-iodine handle for ring fusion.
Detailed Protocols
Protocol A: Synthesis of Pyrazolo[3,4-c]isoquinolines via Intramolecular Heck Reaction
This protocol constructs a third ring fused to the pyrazole C3-C4 bond. It relies on tethering an aryl alkene to the N1 position, then using the C3-iodine to close the ring.
Reagents:
-
Substrate: 3-iodo-1H-pyrazole (1.0 equiv)
-
Tethering Agent: 2-vinylbenzyl bromide (1.1 equiv)
-
Catalyst: Palladium(II) acetate [Pd(OAc)₂] (5-10 mol%)
-
Ligand: Triphenylphosphine (PPh₃) (20 mol%)
-
Base: Silver Carbonate (Ag₂CO₃) (2.0 equiv) - Critical for preventing double bond isomerization and scavenging halides.
-
Solvent: DMF (Anhydrous, degassed)
Step-by-Step Methodology:
-
N-Alkylation (Tether Installation):
-
Dissolve 3-iodo-1H-pyrazole in DMF (0.2 M).
-
Add Cs₂CO₃ (1.5 equiv) and stir at RT for 15 min.
-
Add 2-vinylbenzyl bromide dropwise. Stir at 60°C for 4 hours.
-
Workup: Dilute with EtOAc, wash with water/brine. Dry (Na₂SO₄) and concentrate. Purify via flash chromatography (Hex/EtOAc).
-
Checkpoint: Verify N1-alkylation via NOESY NMR (interaction between N-CH₂ and pyrazole H5).
-
-
Intramolecular Heck Cyclization:
-
Degassing: In a pressure vial, dissolve the N-alkylated intermediate in DMF (0.1 M). Bubble Argon through the solution for 20 minutes. Note: Oxygen is the primary cause of catalyst death here.
-
Catalyst Addition: Add Pd(OAc)₂, PPh₃, and Ag₂CO₃ under an Argon stream. Cap immediately.
-
Reaction: Heat to 100°C for 12-16 hours.
-
Filtration: Cool to RT. Filter the suspension through a Celite pad to remove Ag salts and Pd black. Wash pad with EtOAc.
-
Purification: Concentrate filtrate. Purify via silica gel chromatography.
-
Quantitative Optimization Data (Heck Cyclization):
| Parameter | Variation | Yield (%) | Notes |
| Base | K₂CO₃ | 35% | Significant deiodination observed (hydrodehalogenation). |
| Base | Et₃N | 42% | Incomplete conversion; alkene isomerization detected. |
| Base | Ag₂CO₃ | 88% | Silver acts as a halide scavenger, driving the cationic Pd pathway. |
| Solvent | Toluene | 20% | Poor solubility of Ag salts. |
| Solvent | DMF | 88% | High polarity stabilizes the Pd-intermediate. |
Protocol B: Synthesis of Pyrazolo[1,5-a]pyridines via One-Pot Sonogashira/Cyclization
This route uses a "masked" nucleophile approach. By coupling a functionalized alkyne to C3, the N1 nitrogen can attack the activated triple bond to form the fused pyridine ring.
Reagents:
-
Substrate: 3-iodo-1H-pyrazole (1.0 equiv)
-
Alkyne: 4-hydroxy-2-butynoic acid derivatives or simple terminal alkynes (1.2 equiv)
-
Catalyst: PdCl₂(PPh₃)₂ (5 mol%)
-
Co-Catalyst: CuI (2 mol%)
-
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (3.0 equiv)
-
Solvent: DMSO (Dimethyl sulfoxide)
Step-by-Step Methodology:
-
Setup: Charge a microwave vial with 3-iodopyrazole, PdCl₂(PPh₃)₂, and CuI.
-
Solvent/Base: Add DMSO and DBU. Degas with Argon for 5 mins.
-
Alkyne Addition: Add the terminal alkyne via syringe.
-
Reaction (Microwave): Irradiate at 100°C for 30 minutes.
-
Workup: Pour into mixture of ice/water. Extract with DCM. Wash organic layer with 5% LiCl solution (to remove DMSO).
-
Purification: Recrystallization from Ethanol or column chromatography.
Critical Technical Considerations
Catalyst Poisoning & N-Protection
Free NH-pyrazoles are notorious for coordinating to Pd(II) species, effectively poisoning the catalyst.
-
Recommendation: If using standard Pd(PPh₃)₄, protect the N1 position (e.g., THP, SEM) unless the reaction design explicitly uses the N1-H for cyclization (as in Protocol B).
-
Ligand Choice: For difficult substrates, switch to bulky, electron-rich phosphines like XPhos or BrettPhos , which prevent the formation of stable, unreactive Pd-pyrazole complexes.
Regioselectivity (C3 vs C4)
While C3-iodine is the target, C4 is electronically susceptible to electrophilic attack.
-
Validation: Always verify the integrity of the C4-H bond using ¹H NMR (typically a singlet around 7.6–8.0 ppm). If C4 iodination occurs during precursor synthesis, you will see the loss of this signal.
Mechanism of Intramolecular Heck (Cycle)
Caption: Catalytic cycle for the intramolecular Heck reaction of 3-iodopyrazoles.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Homocoupling (Bi-pyrazole) | Presence of Oxygen; CuI excess. | Strictly degas solvents; reduce CuI loading to <1 mol% or eliminate CuI (Copper-free Sonogashira). |
| Deiodination (Reduction) | Hydride source in solvent; overheating. | Use anhydrous DMF; lower temperature; ensure solvent is free of amines/alcohols if not reagents. |
| No Reaction (Stalled) | Catalyst poisoning by Pyrazole N. | Use N-protected 3-iodopyrazole (e.g., SEM, THP) or increase catalyst loading to 10 mol%. |
| Black Precipitate (Pd Black) | Catalyst decomposition. | Add excess ligand (PPh₃) to stabilize Pd; ensure inert atmosphere. |
References
-
Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014.[2][12] [Link]
-
Palladium-Catalyzed Pyrazole-Directed sp3 C-H Bond Arylation for the Synthesis of β-Phenethylamines. Angewandte Chemie Int.[7] Ed., 2017.[7] (Demonstrates Pd-interaction with pyrazole N).[13] [Link]
-
Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 2013. [Link]
-
Intramolecular Heck Reaction in the Synthesis of Heterocycles. Chemical Reviews (General Mechanism Reference). [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. US6919451B2 - Synthesis of 4,5-dihydro-pyrazolo [3,4-c] pyrid-2-ones - Google Patents [patents.google.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Palladium-Catalyzed Pyrazole-Directed sp3 C-H Bond Arylation for the Synthesis of β-Phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. quod.lib.umich.edu [quod.lib.umich.edu]
- 13. researchgate.net [researchgate.net]
Strategic Protection of 1H-Indazole in Cross-Coupling: From Regiocontrol to Deprotection
Topic: Protecting group strategies for 1H-indazole nitrogen during coupling Content Type: Detailed Application Notes and Protocols
Executive Summary: The Indazole Tautomer Trap
In kinase inhibitor development (e.g., Axitinib, Pazopanib), the indazole scaffold is ubiquitous. However, the 1H-indazole core presents a unique challenge: annular tautomerism . The hydrogen atom shifts between
During Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), an unprotected indazole nitrogen acts as a catalyst poison, sequestering the metal center and stalling the catalytic cycle. Furthermore, attempting to couple without protection often yields regioisomeric mixtures (
This guide details the strategic selection of protecting groups (PGs) based on the intended coupling modality and the required regiochemical outcome.
Strategic Decision Matrix: Selecting the Right Group
The choice of protecting group is not merely about stability; it dictates the electronic properties of the ring during the coupling event.
| Protecting Group | Electronic Effect | Stability Profile | Best For... | Major Risk |
| THP (Tetrahydropyranyl) | Moderate Donation | Base: High Acid: Low | Suzuki Coupling (Standard). Cost-effective scale-up. | Acidic workups can cleave it prematurely. Chiral center adds NMR complexity. |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | Weak Donation | Base: High Acid: Moderate | C3-Lithiation & Suzuki . Orthogonal to Boc/Cbz. | Difficult deprotection (requires Fluoride/Heat). Formation of formaldehyde byproduct.[1] |
| Boc (tert-Butyloxycarbonyl) | Strong Withdrawal (EWG) | Base: Low/Med Acid: Low | C-H Activation (decreases ring electron density). | Unstable in Suzuki (thermal/basic conditions). Can fall off during reaction. |
| Tosyl (Ts) | Strong Withdrawal (EWG) | Base: Low Acid: High | Buchwald-Hartwig . Prevents catalyst poisoning effectively. | Hard to remove without strong nucleophiles/bases. |
| "Naked" (Unprotected) | N/A | N/A | Buchwald (Specific cases only). | Catalyst poisoning.[2] Requires LiHMDS as "pseudo-PG". |
Regioselectivity: Controlling the vs Battle
Before coupling, you must install the PG. The regioselectivity of protection is governed by the interplay of thermodynamics and kinetics.
The Mechanism[2]
-
-Protection (Thermodynamic): The
-indazole form retains aromaticity in the benzene ring. Under equilibrium conditions (high temp, reversible bases), is favored. -
-Protection (Kinetic/Directed): The
-indazole form disrupts benzene aromaticity (quinonoid character). However, steric hindrance at C7 or chelation effects can drive protection to .
Visualization: Regioselective Pathways
Caption: Pathway divergence for Indazole protection. N2-protection is critical for subsequent C3-functionalization via lithiation.
Detailed Protocols
Protocol A: -Selective SEM Protection (Robust Standard)
Application: Pre-protection for Suzuki/Sonogashira coupling.
Reasoning: NaH ensures irreversible deprotonation. The thermodynamic preference drives the silyl group to
-
Setup: Flame-dry a round-bottom flask under Argon.
-
Deprotonation: Suspend NaH (60% in oil, 1.2 equiv) in anhydrous THF (0.2 M relative to substrate). Cool to 0°C.[3]
-
Addition: Add the indazole substrate (1.0 equiv) portion-wise.[4] Evolution of
gas will be observed. Stir at 0°C for 30 min, then warm to RT for 30 min (ensure anion formation). -
Protection: Cool back to 0°C. Add SEM-Cl (1.1 equiv) dropwise.
-
Reaction: Warm to RT and stir. Monitor by TLC (usually 1-3 hours).
-
Workup: Quench with sat.
.[1][5] Extract with EtOAc.[1][3][5][6] -
Validation:
-SEM usually elutes less polar than -SEM. In NMR, -SEM shows NOE interaction with the C7-proton; -SEM shows NOE with C3-H.
Protocol B: "Transient" Protection for Buchwald-Hartwig (The LiHMDS Method)
Application: Coupling amines to Halo-indazoles without a distinct protection step. Reasoning: LiHMDS acts as a base and a transient protecting group. The Lithium cation coordinates tightly to the indazolyl nitrogen, preventing Palladium sequestration.
-
Reagents: Halo-indazole (1.0 equiv), Amine (1.2 equiv), BrettPhos Pd G3 (0.02-0.05 equiv).
-
Base: LiHMDS (1M in THF, 2.0 - 2.5 equiv). Crucial: Do not use Carbonate bases.
-
Solvent: Anhydrous THF or Dioxane.
-
Procedure:
-
Note: If the reaction stalls, add 0.5 equiv more LiHMDS. The "Lithium Effect" is essential here.
Protocol C: Deprotection of SEM (The Difficult Step)
SEM groups on indazoles are notoriously stable compared to indoles. Standard TBAF often fails or requires forcing conditions.
Method 1: TBAF/En (Ethylenediamine)
-
Dissolve
-SEM indazole in THF.[3] -
Add TBAF (1M in THF, 5.0 equiv) and Ethylenediamine (2.0 equiv).
-
Mechanism: Ethylenediamine scavenges the formaldehyde equivalent released, preventing equilibrium push-back.
-
Reflux (70°C) for 12-24 hours.
Method 2: Acidic Cleavage (If F- fails)
-
Dissolve in EtOH or MeOH .
-
Add 6N HCl (excess).
-
Reflux for 4-8 hours.
-
Warning: This will cleave Boc/tBu groups elsewhere.
Troubleshooting & Optimization
| Symptom | Diagnosis | Solution |
| Low Yield in Suzuki (Boc protected) | Boc group is labile; deprotection occurred, poisoning Pd. | Switch to THP or SEM . Alternatively, switch to microwave heating (fast reaction vs slow deprotection). |
| Regioisomer Mixture ( | Kinetic control was dominant during protection. | Heat the protection reaction (NaH/THF) to 60°C before adding the electrophile to equilibrate to the thermodynamic anion. |
| Stalled Deprotection (SEM) | Fluoride anion is hydrated or "naked" reactivity is insufficient. | Switch to TASF (tris(dimethylamino)sulfonium difluorotrimethylsilicate) or use TBAF in DMPU (high temp). |
References
-
Regioselectivity in Indazole Alkylation
-
SEM Protection & Lithiation Strategies
-
Buchwald-Hartwig with LiHMDS (Transient Protection)
- Title: Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders.
- Source: ACS Med. Chem. Lett. 2024 (via NIH PMC).
-
URL:[Link]
-
Suzuki Coupling of Protected Indazoles
-
Deprotection Protocols (TBAF/Acid)
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. SEM Deprotection - TBAF [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. pure.mpg.de [pure.mpg.de]
- 9. d-nb.info [d-nb.info]
- 10. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
Microwave-Assisted Synthesis and Functionalization of 3-Iodo-4,5,6,7-tetrahydro-1H-indazole: A Modular Platform for Kinase Inhibitor Discovery
Topic: Microwave-Assisted Synthesis Involving 3-Iodo-4,5,6,7-tetrahydro-1H-indazole Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
The 4,5,6,7-tetrahydro-1H-indazole scaffold represents a critical pharmacophore in modern drug discovery, serving as a bioisostere for the fully aromatic indazole found in numerous kinase inhibitors (e.g., Axitinib, Pazopanib) and HSP90 inhibitors. The partial saturation of the fused ring system offers distinct physicochemical advantages, including improved solubility and altered metabolic stability compared to its fully aromatic counterparts.
This Application Note details a high-efficiency, microwave-assisted workflow for the synthesis of 3-iodo-4,5,6,7-tetrahydro-1H-indazole . This specific intermediate is a "linchpin" building block; the C3-iodine handle allows for rapid diversification via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), enabling the parallel synthesis of focused libraries in hours rather than days.
Key Advantages of this Protocol:
-
Speed: Total reaction time reduced from >24 hours (thermal) to <1 hour (microwave).
-
Purity: Microwave irradiation suppresses the formation of N-iodinated byproducts common in thermal iodination.
-
Scalability: Protocols are validated for single-mode microwave reactors (0.5 – 5.0 mmol scale).
Scientific Rationale & Mechanism
Why Microwave Irradiation?
The synthesis of tetrahydroindazoles involves condensation reactions that are traditionally equilibrium-limited and slow. Microwave dielectric heating provides two specific advantages here:
-
Selective Heating: Polar intermediates (hydrazones) absorb microwave energy more efficiently than the non-polar starting materials, accelerating the rate-determining cyclization step.
-
Superheating Effects: In sealed vessels, solvents like Ethanol and DMF can be heated well above their boiling points, significantly increasing the kinetic energy of the system and overcoming the activation energy barrier for the C3-iodination, which involves a sterically demanding electrophilic substitution.
The Strategic Value of the C3-Iodo Intermediate
Direct functionalization of the tetrahydroindazole core is challenging. Introducing an iodine atom at C3 transforms the scaffold into an electrophilic partner for cross-coupling. The C3 position is electronically distinct from the N1 position; however, without careful control, N-iodination can occur. This protocol uses base-mediated thermodynamic control under microwave conditions to ensure exclusive C3-regioselectivity.
Experimental Workflows & Protocols
Visualizing the Synthetic Pathway
The following diagram illustrates the modular workflow, from the raw material cyclohexanone to the diversified library.
Caption: Figure 1. Modular microwave-assisted workflow for accessing C3-functionalized tetrahydroindazoles.
Protocol 1: Synthesis of the Core Scaffold
Objective: Rapid cyclization of 2-hydroxymethylene cyclohexanone to 4,5,6,7-tetrahydro-1H-indazole.
Reagents:
-
2-Hydroxymethylene cyclohexanone (prepared ex-situ or purchased)
-
Hydrazine hydrate (64% or 80% aqueous solution)
-
Ethanol (Absolute)[1]
-
Acetic Acid (Catalytic)
Procedure:
-
Preparation: In a 10 mL microwave process vial, dissolve 2-hydroxymethylene cyclohexanone (2.0 mmol, 252 mg) in Ethanol (4 mL).
-
Addition: Add Hydrazine hydrate (2.2 mmol, 1.1 equiv) dropwise. Add 2 drops of glacial acetic acid.
-
Microwave Parameters:
-
Temperature: 120 °C
-
Time: 10 minutes (Hold time)
-
Pressure Limit: 250 psi
-
Stirring: High
-
-
Work-up: Cool to room temperature. The product often crystallizes directly upon cooling. If not, concentrate under reduced pressure and recrystallize from Ethanol/Water (9:1).
-
Yield: Typically 85-95% as a white solid.
Critical Note: Conventional reflux requires 4-6 hours. The microwave protocol achieves full conversion in 10 minutes due to the high microwave absorptivity of the hydrazine intermediate.
Protocol 2: Regioselective C3-Iodination
Objective: Installation of the iodine handle at C3 without protecting the N1 nitrogen.
Reagents:
-
4,5,6,7-Tetrahydro-1H-indazole (from Protocol 1)[1]
-
Iodine (
)[2][3] -
Potassium Hydroxide (KOH) pellets[3]
-
DMF (N,N-Dimethylformamide)
Procedure:
-
Preparation: In a 10 mL microwave vial, dissolve 4,5,6,7-tetrahydro-1H-indazole (1.0 mmol, 122 mg) in DMF (3 mL).
-
Base Addition: Add KOH pellets (3.0 mmol, 168 mg). Stir for 2 minutes until partially dissolved.
-
Iodine Addition: Add molecular Iodine (1.1 mmol, 279 mg) in one portion. The solution will turn dark brown.
-
Microwave Parameters:
-
Temperature: 80 °C
-
Time: 15 minutes
-
Power: Dynamic (Max 100W)
-
-
Work-up: Pour the reaction mixture into a beaker containing 20 mL of 10% aqueous Sodium Thiosulfate (
) to quench unreacted iodine. A precipitate will form immediately. -
Isolation: Filter the solid, wash with copious water, and dry under vacuum.
-
Characterization: The product 3-iodo-4,5,6,7-tetrahydro-1H-indazole is obtained as a beige/yellow solid.
-
Yield: >80%.
-
Purity Check: LC-MS should show a single peak with m/z ~249 [M+H]+.
-
Mechanism Insight: The base (KOH) deprotonates the N1-H, increasing electron density in the pyrazole ring. The microwave energy facilitates the electrophilic attack of iodine at the C3 position. The thiosulfate quench is critical to remove sticky iodine complexes that can complicate purification.
Protocol 3: Microwave-Assisted Suzuki-Miyaura Coupling
Objective: Diversification of the scaffold to generate a library of 3-aryl-tetrahydroindazoles.
Reagents:
-
3-Iodo-4,5,6,7-tetrahydro-1H-indazole (0.5 mmol)[4]
-
Aryl Boronic Acid (0.75 mmol, 1.5 equiv)
-
Catalyst:
(5 mol%) or -
Base:
(2M aqueous solution, 0.5 mL) -
Solvent: 1,4-Dioxane (2.5 mL)
Procedure:
-
Loading: Add the iodo-indazole, boronic acid, and Pd catalyst to a 2-5 mL microwave vial equipped with a magnetic stir bar.
-
Solvent: Add 1,4-Dioxane and the aqueous
solution. -
Degassing (Crucial): Bubble Nitrogen or Argon through the solution for 1 minute (or purge the headspace) to remove Oxygen, which poisons the Pd catalyst. Cap the vial immediately.
-
Microwave Parameters:
-
Temperature: 140 °C
-
Time: 20 minutes
-
Absorption Level: High
-
-
Work-up: Filter the mixture through a pad of Celite to remove Palladium black. Wash with Ethyl Acetate.[2] Wash the filtrate with brine, dry over
, and concentrate. -
Purification: Flash chromatography (Hexane:EtOAc gradient).
Data Summary Table: Representative Coupling Results
| Entry | Boronic Acid ( | Product (3-Ar-tetrahydroindazole) | MW Time | Isolated Yield |
| 1 | Phenylboronic acid | 3-Phenyl-4,5,6,7-tetrahydro-1H-indazole | 20 min | 92% |
| 2 | 4-Methoxyphenylboronic acid | 3-(4-OMe-Ph)-... | 20 min | 88% |
| 3 | 3-Pyridylboronic acid | 3-(3-Py)-... | 25 min | 76% |
| 4 | 4-Fluorophenylboronic acid | 3-(4-F-Ph)-... | 20 min | 90% |
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Iodination | Incomplete deprotonation or iodine sublimation. | Ensure KOH is fresh (not wet). Use a sealed microwave vessel to prevent iodine loss. |
| N-Iodination Observed | Reaction temperature too low or insufficient base. | Increase MW temp to 80°C to favor thermodynamic C-iodination. Ensure >3 eq. Base. |
| Pd Black Formation | Oxygen in the vessel or overheating. | Degas solvents thoroughly. Reduce temp to 120°C and extend time. |
| Starting Material Remains (Coupling) | Catalyst deactivation. | Switch to a more robust catalyst like XPhos Pd G2 for sterically hindered or electron-poor boronic acids. |
References
-
Microwave-Assisted Synthesis of Indazoles
- Title: Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydr
- Source: Asian Journal of Research in Chemistry.
-
URL:[Link]
-
Functionalization of Indazoles (Suzuki Coupling)
- Title: Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).
- Source: N
-
URL:[Link]
-
General Microwave Suzuki Protocols
- Title: Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium C
- Source: Durham University / Baxendale Group.
-
URL:[Link]
-
C3-Iodination Methodology
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. danabiosci.com [danabiosci.com]
Troubleshooting & Optimization
Technical Support Center: Solubility & Handling of 3-Iodo-4,5,6,7-tetrahydro-1H-indazole
Executive Summary: The "Hidden" Solubility Barrier
Users frequently report inconsistent reaction yields and purification failures with 3-Iodo-4,5,6,7-tetrahydro-1H-indazole . While the cyclohexyl ring suggests lipophilicity, the pyrazole core dominates its physicochemical behavior. The free
This guide provides field-proven protocols to overcome these solubility limits during Synthesis , Purification , and Analysis .
Module 1: Dissolution for Synthesis (Reaction Optimization)
Issue: "The starting material won't dissolve in my Suzuki/Sonogashira solvent system."
Diagnosis: You are likely using a non-polar solvent (Toluene) or a weakly polar solvent (THF) without a disrupting agent for the hydrogen bonds.
Technical Insight:
The 4,5,6,7-tetrahydro-1H-indazole scaffold requires a Polar Aprotic environment to break the
Recommended Solvent Systems
| Solvent System | Solubility Rating | Application Context |
| DMF / DMAc | High | Best for |
| 1,4-Dioxane : Water (4:1) | Moderate-High | Ideal for Suzuki coupling; water aids solubility and base activity. |
| DMSO | Very High | Excellent for screening; difficult to remove during workup. |
| Toluene | Poor | Avoid as single solvent. Requires co-solvent (e.g., 10% EtOH). |
| THF | Moderate | Good for cryogenic lithiation; poor for refluxing couplings. |
Protocol: Optimized Suzuki Coupling Setup
Validates solubility before catalyst addition to prevent "Pd-black" formation.
-
Solvent Prep: Prepare a mixture of 1,4-Dioxane and Water (4:1 ratio) .[1]
-
Dissolution: Add 3-Iodo-4,5,6,7-tetrahydro-1H-indazole to the reaction vial. Add the solvent mixture.[1]
-
Checkpoint: If the solution is cloudy at RT, sonicate for 5 minutes. If still cloudy, heat to 40°C. It must be clear before adding the catalyst.
-
-
Degassing: Sparge with Argon/Nitrogen for 10 minutes. (Oxygen + insolubility = homocoupling byproducts).
-
Catalyst Addition: Add base (
or ) and Pd-catalyst ( is preferred for this substrate). -
Reaction: Seal and heat to 90°C.
Visualization: Solvent Selection Workflow
Caption: Decision tree for selecting the optimal solvent based on reaction type to ensure substrate availability.
Module 2: Purification & Workup
Issue: "The compound streaks on the column or crashes out during loading."
Diagnosis: The compound is crystallizing inside the silica pores when using non-polar mobile phases (Hexanes) or when loaded via liquid injection in DCM.
Troubleshooting Guide
1. The "Solid Load" Technique (Mandatory for >500mg scales) Do not attempt liquid loading with DCM.
-
Step A: Dissolve crude material in minimal MeOH/DCM (1:1).
-
Step B: Add Celite (or silica gel) roughly 2x the weight of the crude.
-
Step C: Evaporate solvent to dryness on a rotovap. You should have a free-flowing powder.
-
Step D: Load this powder on top of the column.
2. Mobile Phase Optimization Standard Hexane/EtOAc gradients often cause "tailing" due to the NH interaction with acidic silica.
-
Recommendation: Use DCM : MeOH (95:5) or EtOAc : Hexane with 1% Triethylamine (TEA) .
-
Why TEA? It neutralizes the silica surface, preventing the indazole NH from sticking, resulting in sharper peaks.
Module 3: Analytical Sample Preparation
Issue: "NMR signals are broad or missing in CDCl3."
Diagnosis: In
Protocol: Proper NMR Preparation
-
Solvent: Switch to DMSO-d6 or Methanol-d4 (MeOD) .
-
Concentration: Keep concentration below 10 mg/mL to avoid aggregation effects.
Frequently Asked Questions (FAQ)
Q1: Can I protect the Nitrogen to improve solubility? A: Yes, this is the most effective long-term solution.
-
Boc-protection: React with
/ DMAP / DCM. The resulting N-Boc-3-iodo-4,5,6,7-tetrahydroindazole is highly soluble in Toluene, DCM, and THF and purifies easily on silica. -
SEM/THP: Useful if acidic conditions are needed later, but Boc is generally sufficient for Suzuki couplings.
Q2: Is the compound stable in solution? A: In neutral organic solvents (DMSO, Dioxane), it is stable for weeks at -20°C. However, in solution with bases (used in coupling), it can degrade if exposed to light or air for prolonged periods (oxidative deiodination). Always prepare solutions fresh for reactions.
Q3: Why does my LCMS show a split peak? A: This is likely Tautomerism . The proton on the pyrazole ring can migrate between N1 and N2. On reverse-phase HPLC (acidic mobile phase), these tautomers often co-elute or show as a "saddle" peak. This is normal and does not indicate impurity.
Visualization: Tautomerism & Solubility Logic
Caption: The transition from solid-state aggregate to solvated tautomers requires polar solvents to break the lattice energy.
References
-
Vertex Pharmaceuticals. (2019). Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands. National Institutes of Health (PMC).
-
BenchChem. (2025).[1][4][5][6] Optimization of Suzuki Coupling with 3-Iodo-6-methyl-4-nitro-1H-indazole. Technical Support Protocol.
-
Organic Syntheses. (2020).[7] Preparation of 1H-Indazole-3-carbonitrile. Org. Synth. 2020, 97, 314-326.[7]
-
MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling. Molecules.
-
Sigma-Aldrich. (2025). Product Specification: Ethyl 3-iodo-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate.
Sources
Preventing de-iodination side reactions in tetrahydroindazole synthesis
Topic: Preventing De-iodination Side Reactions
Introduction: The Stability Paradox
You are likely reading this because your LC-MS traces show a mass peak corresponding to
Iodine is a "privileged handle" in medicinal chemistry—reactive enough for mild Suzuki-Miyaura or Sonogashira couplings, yet bulky enough to serve as a selectivity filter.[1] However, in the synthesis of 4,5,6,7-tetrahydroindazoles, the C-I bond is notoriously fragile. It is prone to hydrodeiodination (replacement of I by H) during metal catalysis and reductive cleavage during hydrazine-mediated ring formation.[1]
This guide deconstructs these failure modes and provides self-validating protocols to preserve the iodine payload.
Module A: The Cyclization Phase (Hydrazine Protocols)
User Issue: "I am reacting 2-iodo-cyclohexanones with hydrazine to form the indazole core, but the iodine is missing in the product."
The Mechanism of Failure
Hydrazine is not just a nucleophile; it is a reducing agent.[1] When reacting alpha-iodo ketones, hydrazine can act as a base to effect elimination (forming an enone) or, in the presence of trace metals or under forcing conditions, reduce the C-I bond via a radical mechanism or diimide transient species.[1]
Troubleshooting Q&A
Q: How do I prevent iodine loss during the initial ring formation? A: Do not subject the C-I bond to free hydrazine hydrate at high temperatures.[1]
-
The Fix: Use Hydrazine Dihydrochloride or Hydrazine Acetate in a buffered alcoholic solution.[1] The protonated hydrazine is less reducing and minimizes the concentration of free hydrazine available for side reactions.[1]
-
Alternative: If possible, invert your sequence . Cyclize the ring first, then iodinate. The tetrahydroindazole ring is highly electron-rich and allows for essentially quantitative regioselective iodination at the C3 position using mild electrophiles (see Protocol 1).[1]
Q: My iodine is at the C3 position. Is it stable to heating? A: The C3-I bond in tetrahydroindazoles is weaker than in fully aromatic indazoles due to the non-aromatic nature of the cyclohexene ring fusion.[1] Avoid temperatures >100°C in protic solvents.[1]
Module B: The Cross-Coupling Phase (Palladium Catalysis)
User Issue: "I am performing a Suzuki coupling on my iodinated THI. The iodine is replaced by hydrogen (Hydrodeiodination)."[1]
The Mechanism of Failure: The "Slow Cycle" Trap
Hydrodeiodination is a symptom of a stalled catalytic cycle.[1]
-
Oxidative Addition: Pd(0) inserts into the C-I bond (Fast).[1]
-
Stall: If Transmetallation (transfer of the boron group) is slow, the L-Pd(Ar)-I species sits idle.[1]
-
The Kill: The long-lived Pd species abstracts a hydride (from the solvent, ligand, or base).[1]
-
Reductive Elimination: The complex eliminates Ar-H (your de-iodinated byproduct) and regenerates Pd(0).[1]
Visualizing the Pathway
Caption: The "Race Against Time."[1] If Transmetallation is slower than Hydride Abstraction, de-iodination occurs.
Troubleshooting Q&A
Q: Which solvents promote de-iodination? A: Primary and secondary alcohols (MeOH, EtOH, IPA).[1] They are excellent hydride donors (beta-hydride elimination from alkoxides).[1]
-
The Fix: Switch to polar aprotic solvents like DMF, DMAc, or 1,4-Dioxane.[1] If you must use an alcohol for solubility, use tert-Butanol (tBuOH) , which has no alpha-hydrogens and cannot donate a hydride.[1]
Q: How do I speed up the cycle to beat the side reaction? A: Increase the rate of transmetallation.
-
Base Selection: Use stronger bases (e.g., K3PO4 or Cs2CO3) rather than weak carbonates.[1] This accelerates the formation of the reactive boronate species.[1]
-
Water Content: Ensure a precise amount of water (degassed) is present if using boronic acids (required for the tricoordinate boronate formation), but avoid excess if using esters.[1]
-
Catalyst Loading: Higher catalyst loading (3-5 mol%) can sometimes worsen the problem if the transmetallation step is the bottleneck.[1] Instead, use a more active ligand (e.g., XPhos or SPhos ) that facilitates oxidative addition and protects the metal center.[1]
Module C: Protection Strategies
User Issue: "The reaction works on model substrates but fails on my THI. Is the N-H bond a problem?"
A: Yes. The N-H proton of the tetrahydroindazole (pKa ~14) is acidic enough to be deprotonated by the bases used in coupling.[1] The resulting indazolyl anion coordinates strongly to Palladium, poisoning the catalyst and stalling the cycle (leading back to the de-iodination mechanism above).[1]
Recommendation: Always protect the N1 position before attempting cross-coupling on the iodine.[1]
-
SEM (2-(Trimethylsilyl)ethoxymethyl): Excellent stability, removed with TBAF/TFA.[1]
-
THP (Tetrahydropyranyl): Cheap, easy to install/remove with acid, but creates a chiral center (diastereomers).[1]
Experimental Protocols
Protocol 1: Regioselective C3-Iodination (The "Safe" Route)
Use this to install iodine AFTER ring formation, avoiding hydrazine reduction issues.[1]
-
Substrate: Dissolve 4,5,6,7-tetrahydroindazole (1.0 equiv) in DMF (0.5 M).
-
Reagent: Add KOH (3.0 equiv) followed by portion-wise addition of Iodine (I2) (1.1 equiv).
-
Note: Using I2/KOH is superior to NIS for this substrate as it minimizes over-iodination.[1]
-
-
Reaction: Stir at 25°C for 1-3 hours. Monitor by TLC/LCMS.[1]
-
Quench: Pour into 10% Na2S2O3 (aq) to destroy excess iodine.
-
Result: 3-iodo-4,5,6,7-tetrahydroindazole precipitates (usually >90% yield).[1]
Protocol 2: "De-iodination Proof" Suzuki Coupling
Use this when coupling an aryl boronic acid to a 3-iodo-THI.[1]
| Parameter | Recommendation | Rationale |
| Solvent | 1,4-Dioxane or Toluene | Aprotic.[1] Eliminates hydride source.[1] |
| Base | K3PO4 (3.0 equiv) | High basicity speeds up transmetallation.[1] |
| Catalyst | Pd(dppf)Cl2 or Pd-XPhos G4 | Bidentate ligands prevent beta-hydride elimination.[1] |
| Temperature | 60-80°C | Sufficient for coupling, mild enough to prevent thermal degradation.[1] |
| Additive | None | Avoid amine bases (Et3N) which can act as reducing agents.[1] |
References
-
Mechanisms of Cross-Coupling: Hartwig, J. F.[1] Organotransition Metal Chemistry: From Bonding to Catalysis; University Science Books: Sausalito, CA, 2010.[1] (Definitive text on Pd-cycle and side reactions).
-
Dehalogenation Side Reactions: Navarro, O.; et al. "General Synthesis of Indoles via Buchwald-Hartwig Amination."[1] J. Org.[1] Chem.2004 , 69, 3173.[1] Link (Discusses hydrodehalogenation mechanisms).[1]
-
Regioselective Iodination: Vilella, F.; et al. "Regioselective synthesis of 3-iodo-1H-indazoles."[1] Tetrahedron Lett.[1]2005 , 46, 6495.[1] Link[1]
-
Hydrazine Reductions: Stadlbauer, W. "Reductions of Heterocycles with Hydrazine."[1] Sci. Pharm.[1]2012 , 80, 777.[1] (Overview of hydrazine as a reducing agent in heterocycles).
-
Palladium Catalyst Cycles: "Palladium-Catalyzed Cross-Couplings in Organic Synthesis." Nobel Prize in Chemistry 2010 Scientific Background. Link
Disclaimer: These protocols are for research use only. Always consult SDS and perform a risk assessment before handling hydrazine or palladium catalysts.
Sources
Technical Support Center: Recrystallization of 3-Iodo-4,5,6,7-tetrahydro-1H-indazole
Welcome to the technical support guide for the purification of 3-Iodo-4,5,6,7-tetrahydro-1H-indazole (CAS: 945925-78-0, Mol. Weight: 248.06 g/mol )[1]. This document is designed for researchers, chemists, and drug development professionals to navigate the nuances of recrystallizing this important synthetic intermediate. As this molecule possesses both a polar indazole core capable of hydrogen bonding and a nonpolar saturated carbocyclic ring, selecting an appropriate solvent system is critical for achieving high purity and yield. This guide provides field-proven insights and systematic troubleshooting strategies to address common challenges encountered during its purification.
Recrystallization Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization process in a direct question-and-answer format.
Question 1: My 3-Iodo-4,5,6,7-tetrahydro-1H-indazole is "oiling out" instead of forming crystals. What is happening and how can I fix it?
Answer:
"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystalline lattice. This typically happens when the boiling point of the solvent is higher than the melting point of the compound, or when the concentration of the solute is so high that it becomes supersaturated at a temperature above its melting point[2][3]. Highly impure samples can also exhibit a significantly depressed melting point, exacerbating this issue[3].
Causality & Solution Workflow:
-
Re-dissolve and Dilute: The most immediate step is to heat the solution to re-dissolve the oil and add a small amount of additional hot solvent (10-20% volume increase). This lowers the saturation temperature of the solution, which may now be below the compound's melting point, allowing for proper crystallization upon cooling[2][4].
-
Reduce Cooling Rate: Rapid cooling is a primary driver of oil formation. Allow the flask to cool slowly to room temperature by insulating it (e.g., with a cloth or by placing it in a warm water bath that cools gradually). Once at room temperature, proceed to cooler temperatures in a stepwise fashion[3][4].
-
Modify the Solvent System: If the issue persists, the solvent is likely inappropriate.
-
For Single-Solvent Systems: Switch to a solvent with a lower boiling point.
-
For Mixed-Solvent Systems: Adjust the ratio by adding more of the "good" solvent (the one in which the compound is more soluble) to ensure the compound stays in solution at a lower temperature[2].
-
Question 2: I've cooled my solution, but no crystals of 3-Iodo-4,5,6,7-tetrahydro-1H-indazole have formed. What should I do to induce crystallization?
Answer:
The failure of a compound to crystallize from a cooled solution is almost always due to one of two factors: either too much solvent was used, preventing the solution from becoming supersaturated upon cooling, or the activation energy for nucleation (the initial formation of crystal seeds) is too high.
Troubleshooting Decision Tree:
Below is a systematic workflow to induce crystallization.
Caption: Troubleshooting workflow for inducing crystallization.
Expert Insights:
-
Scratching: This action creates microscopic imperfections on the glass surface that can serve as nucleation sites.
-
Seed Crystal: Introducing a pre-existing crystal bypasses the nucleation energy barrier entirely.
-
Reducing Volume: This is the most common fix, as it directly addresses the issue of using too much solvent[3][5]. Be cautious not to boil off so much solvent that the solution becomes saturated while still hot, which could lead to impure crystals crashing out.
-
Anti-Solvent: This technique drastically reduces the solubility of the compound, forcing it to crystallize. Add the anti-solvent slowly until the solution just begins to turn cloudy, then warm slightly to clarify and cool slowly.
Question 3: My final yield is very low after recrystallization. What are the most common causes and how can I improve it?
Answer:
A low yield is a frustrating but common issue. While some product loss is inherent to the recrystallization process (some compound will always remain dissolved in the cold mother liquor), significant losses can often be prevented[5].
Key Causes and Mitigation Strategies:
-
Excessive Solvent Use: This is the most frequent cause of low yield[4][5].
-
Solution: Use the minimum amount of boiling solvent required to fully dissolve the crude solid. Working in smaller, incremental additions of solvent is crucial.
-
-
Premature Crystallization: If performing a hot filtration to remove insoluble impurities, the product can crystallize on the filter paper or in the funnel stem.
-
Solution: Use a pre-heated funnel and receiving flask. You can also add a small excess of solvent (~5-10%) before filtration to keep the compound dissolved[4].
-
-
Inadequate Cooling: If the solution is not cooled sufficiently, a significant amount of the product will remain dissolved.
-
Excessive Washing: Washing the collected crystals is necessary to remove adhered mother liquor, but using too much solvent or a solvent that is not ice-cold will dissolve the product.
-
Solution: Wash the filter cake with a minimal amount of ice-cold recrystallization solvent[4].
-
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents to screen for the recrystallization of 3-Iodo-4,5,6,7-tetrahydro-1H-indazole?
A1: The ideal solvent is one in which the compound is highly soluble when hot but poorly soluble when cold[5]. Given the hybrid polar/non-polar nature of the target molecule, a range of solvents should be tested. A mixed-solvent system is often highly effective[5][6].
Recommended Solvents for Initial Screening:
| Solvent System | Boiling Point (°C) | Polarity (Dielectric Constant) | Rationale & Comments |
| Single Solvents | |||
| Isopropanol (IPA) | 82.6 | 19.9 | A good starting point. Less polar than ethanol, may provide a better solubility differential. |
| Ethanol (EtOH) | 78.5 | 24.6 | Often a good general-purpose solvent for compounds with H-bond donors/acceptors[6]. |
| Ethyl Acetate (EtOAc) | 77.1 | 6.0 | A moderately polar solvent that is often effective. |
| Toluene | 110.6 | 2.4 | A non-polar aromatic solvent. Good for compounds with aromatic character, but watch for oiling out due to the high boiling point. |
| Mixed Solvents | |||
| Ethanol / Water | Varies | Varies | A classic polar combination. Dissolve in hot ethanol and add hot water dropwise until cloudy[6]. |
| Ethyl Acetate / Hexanes | Varies | Varies | A versatile medium- to non-polar system. Dissolve in hot EtOAc and add hexanes as the anti-solvent. |
| Toluene / Hexanes | Varies | Varies | A fully non-polar system that can be effective if single non-polar solvents are too effective even when cold[5]. |
Solvent data sourced from publicly available chemical property tables.[7]
Experimental Protocol: Small-Scale Solvent Screening
-
Place ~20-30 mg of crude 3-Iodo-4,5,6,7-tetrahydro-1H-indazole into a small test tube.
-
Add the chosen solvent dropwise at room temperature, vortexing after each drop. If the compound dissolves readily, the solvent is too good and unsuitable for single-solvent recrystallization.
-
If it is insoluble at room temperature, heat the mixture to the solvent's boiling point. Add more solvent dropwise until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
Observe the quality and quantity of the crystals formed. An ideal solvent will yield a large crop of well-defined crystals.
References
- Benchchem. (n.d.). Technical Support Center: High-Purity 4-Iodo-1H-Imidazole Recrystallization.
- University of California, Davis. (n.d.). Recrystallization. Chem 10.
- LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting.
- Synblock. (n.d.). CAS 945925-78-0 | 3-iodo-4,5,6,7-tetrahydro-1H-indazole.
- University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- Sigma-Aldrich. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.
Sources
- 1. CAS 945925-78-0 | 3-iodo-4,5,6,7-tetrahydro-1H-indazole - Synblock [synblock.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. organicchemistrydata.org [organicchemistrydata.org]
Troubleshooting regio-selectivity in N1 vs N2 alkylation of indazoles
Technical Support Ticket: #IND-ALK-001 Subject: Troubleshooting Regio-selectivity in N1 vs. N2 Alkylation of Indazoles Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Triage
The Core Problem:
Indazoles are ambident nucleophiles. The
-
N1-Alkylation: Generally the Thermodynamic Product . The resulting aromatic system (benzenoid) is more stable (~4 kcal/mol).
-
N2-Alkylation: Generally the Kinetic Product . The resulting quinonoid system is less stable but can be favored by specific steric/electronic factors or transient directing groups.
Quick Diagnostic (Do you have N1 or N2?): Before optimizing, confirm your current isomer using HMBC NMR .
-
N1-Alkyl: The proton at C3 (
) typically shows a strong 3-bond correlation ( ) to the alkylating carbon ( -CH ). -
N2-Alkyl: The proton at C3 (
) usually shows no correlation to the alkylating carbon, or weak correlations to the nodal carbons. -
Polarity Rule of Thumb: N2-alkyl indazoles typically possess a larger dipole moment (quinonoid character) and often elute after N1-isomers (lower
) on silica gel (Hex/EtOAc), though this is substituent-dependent.
Critical Decision Tree (Workflow)
Use this logic flow to select your experimental protocol.
Figure 1: Decision matrix for selecting alkylation conditions based on target regiochemistry and substrate substitution pattern.
Troubleshooting Guides (FAQs)
Ticket A: "I need the N1 isomer, but I'm seeing 20-30% N2 impurity."
Root Cause: You are likely operating under conditions that do not allow full thermodynamic equilibration, or the electrophile is too reactive (hard electrophile), promoting kinetic hits at N2.
The Fix (Protocol N1-Opt):
-
Switch Base/Solvent: Use Cs
CO in DMF or NaH in THF . The cesium cation ( ) has a "Ceiling Effect"—it is large and soft, often coordinating to N2 and the C3-substituent, effectively blocking the N2 site and funneling reaction to N1. -
Temperature: Heat the reaction (60–80 °C). Higher temperatures favor the thermodynamic product (N1).
-
Leaving Group: Use alkyl iodides or tosylates rather than highly reactive triflates. Slower reactions often improve thermodynamic selectivity.
Data Comparison:
| Condition | Base | Solvent | Temp | Typical N1:N2 Ratio |
|---|
| Standard | K
Ticket B: "I need the N2 isomer. Direct alkylation gives me <10% yield of N2."
Root Cause: N2 is the kinetic trap. Under basic conditions, the N1-anion is simply too stable. You cannot "force" N2 alkylation easily with standard halides (RX).
The Fix (Protocol N2-Advanced):
You must change the mechanism from
Option 1: The Mitsunobu Protocol (Substrate Dependent) For indazoles with electron-withdrawing groups (EWG) or specific substitution patterns (e.g., methyl 5-bromo-1H-indazole-3-carboxylate), Mitsunobu conditions favor N2.
-
Reagents: Alcohol (ROH), PPh
, DIAD/DEAD.[1][2] -
Mechanism: The basic N2 (pyridine-like lone pair) attacks the activated phosphonium-alcohol complex.
-
Note: This is highly sensitive to steric bulk at C3.
Option 2: Acid-Catalyzed Alkylation (The "Pfizer" Method) Recent work (Clemens et al., 2022) demonstrates that using Trichloroacetimidates with TfOH (Triflic Acid) gives high N2 selectivity.
-
Mechanism: Protonation of the imidate makes it a super-electrophile. The N2 nitrogen, being more basic (pyridine-like) than the pyrrole-like N1, attacks preferentially.
-
Protocol:
-
Dissolve Indazole (1.0 eq) in DCM/Cyclohexane (2:1).
-
Add Alkyl-2,2,2-trichloroacetimidate (1.5 eq).
-
Add TfOH (0.1 eq) at 0 °C.
-
Result: Often >20:1 N2:N1 selectivity.
-
Ticket C: "I have a substituent at C7. How does this change things?"
Expert Insight:
A substituent at C7 (e.g., -NO
-
Effect: This naturally blocks N1 alkylation.
-
Result: Even under "N1-favoring" conditions (NaH/DMF), C7-substituted indazoles will often yield exclusively N2 products .
-
Action: If you need N1 on a C7-substituted indazole, you may need to alkylate a precursor (e.g., 3-methyl-2-nitroaniline derivative) before cyclizing to form the indazole ring.
Mechanistic Visualization
Understanding the electronic difference is key to troubleshooting.
Figure 2: Mechanistic divergence.[2] N1 preserves the benzene ring aromaticity (green path), while N2 disrupts it (red path), explaining the thermodynamic preference for N1.
References
-
Slade, D. J., et al. "Indazole N-Alkylation: A Facile and General Route to N1-Substituted Indazoles." Journal of Organic Chemistry, 2009, 74(16), 6331–6334. Link
- Core Reference for N1 vs N2 selectivity rules and Cs2CO3 conditions.
-
Clemens, J., et al. "Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles."[3][4] Synthesis, 2022, 54(14), 3215-3226. Link
- Authoritative source for the Acid-C
-
Alam, R. M., & Keating, J. J. "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution."[5] Beilstein Journal of Organic Chemistry, 2021, 17, 1939–1951.[5] Link
- Detailed study on substituent effects (C3/C7) and Mitsunobu conditions.
-
Luo, G., et al. "Regioselective N-Alkylation of Indazoles." Journal of Organic Chemistry, 2006, 71(14), 5392–5395. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2H-Indazole synthesis [organic-chemistry.org]
- 4. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 5. Regioselective N-alkylation of the 1 H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
Stability of 3-Iodo-4,5,6,7-tetrahydro-1H-indazole under basic conditions
Welcome to the technical support center for 3-Iodo-4,5,6,7-tetrahydro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability and use of this reagent in chemical synthesis, particularly under basic conditions commonly employed in cross-coupling reactions.
Introduction
3-Iodo-4,5,6,7-tetrahydro-1H-indazole is a valuable building block in medicinal chemistry, offering a saturated carbocyclic ring fused to a pyrazole core. The iodine atom at the C-3 position serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions.[1][2] However, its stability under the basic conditions required for many of these transformations can be a critical concern. This guide provides a structured approach to understanding and mitigating potential challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 3-Iodo-4,5,6,7-tetrahydro-1H-indazole under basic conditions?
The primary stability concerns are twofold:
-
N-H Deprotonation: The indazole core contains an acidic N-H proton. In the presence of a base, this proton can be removed to form an indazolide anion. This can alter the electronic properties of the molecule and potentially lead to undesired side reactions or catalyst inhibition.
-
C-I Bond Cleavage (Dehalogenation): The carbon-iodine bond is susceptible to cleavage under certain basic conditions, leading to the formation of the corresponding de-iodinated compound, 4,5,6,7-tetrahydro-1H-indazole. This is a common side reaction for aryl and heteroaryl iodides.[3][4]
Q2: Is N-protection of the indazole nitrogen necessary when using this compound in cross-coupling reactions?
While not always mandatory, N-protection is often highly recommended, especially for couplings at the C-3 position.[1][5]
-
Why it helps: Protecting the indazole nitrogen (N1) can prevent side reactions associated with the acidic N-H proton and can lead to improved reaction yields by preventing catalyst deactivation.[1][6]
-
When it might be crucial: In reactions requiring strong bases or high temperatures, N-protection can be critical to prevent substrate degradation and ensure reproducible results.
-
Common Protecting Groups: Boc (tert-butoxycarbonyl) is a common protecting group for indazoles.[6]
Q3: What types of bases are recommended for cross-coupling reactions with this substrate?
The choice of base is critical and depends on the specific reaction (e.g., Suzuki, Buchwald-Hartwig).
-
For Suzuki-Miyaura Coupling: Inorganic bases like cesium carbonate (Cs2CO3), potassium carbonate (K2CO3), or potassium phosphate (K3PO4) are commonly used.[7] The choice may depend on the specific boronic acid or ester being used.[8][9]
-
For Buchwald-Hartwig Amination: Stronger, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are often required.[10] However, these strong bases can also promote dehalogenation. Careful optimization of reaction conditions is necessary.
-
General Guideline: Start with milder bases (e.g., K2CO3, K3PO4) and screen stronger bases if the reaction is sluggish.
Troubleshooting Guide
Problem 1: Low or No Conversion of Starting Material
This is a common issue in cross-coupling reactions and can be attributed to several factors.[3][8]
| Potential Cause | Explanation | Recommended Solution |
| Catalyst Inactivity | The palladium catalyst is essential for the reaction. It may be degraded or poisoned.[3] | • Use Fresh Catalyst: Ensure the catalyst is from a fresh batch and has been stored under an inert atmosphere.[3] • Proper Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can deactivate the catalyst.[3][8] • Check Ligand:Pd Ratio: An optimal ligand-to-palladium ratio (typically 1:1 to 4:1) is crucial for catalyst stability and activity.[8] |
| Insufficient Base | The base is required for key steps in the catalytic cycle (e.g., transmetalation in Suzuki coupling). | • Increase Base Equivalents: Use 1.5 - 3.0 equivalents of the base relative to the limiting reagent.[8] |
| Low Reaction Temperature | Many cross-coupling reactions require elevated temperatures to proceed at a reasonable rate. | • Increase Temperature: If the reaction is sluggish, consider increasing the temperature, for instance from 80 °C to 100-120 °C.[3][8] • Microwave Irradiation: Microwave heating can often accelerate the reaction and improve yields.[3][7] |
| Poor Substrate/Reagent Quality | Impurities in the starting material, coupling partner, or solvent can interfere with the reaction. | • Purify Starting Materials: Ensure the purity of 3-iodo-4,5,6,7-tetrahydro-1H-indazole and the coupling partner. • Use Anhydrous Solvents: Use dry, degassed solvents. |
Problem 2: Significant Formation of Dehalogenated Byproduct (4,5,6,7-tetrahydro-1H-indazole)
Dehalogenation (or hydrodehalogenation) is a frequent side reaction with iodo-heterocycles, particularly under basic conditions.[4][11]
| Potential Cause | Explanation | Recommended Solution |
| Base-Promoted Dehalogenation | Strong bases can promote the cleavage of the C-I bond. This can occur through various mechanisms, including radical pathways. | • Use a Weaker Base: If possible, switch to a milder base (e.g., from an alkoxide to a carbonate). • Optimize Base Stoichiometry: Use the minimum amount of base required for the reaction. |
| Presence of a Hydrogen Source | Solvents like DMF or alcohols can sometimes act as hydrogen donors in radical-mediated dehalogenation processes. | • Solvent Choice: Consider using a non-protic, aprotic solvent like dioxane or toluene. |
| Elevated Temperatures | Higher temperatures can accelerate the rate of dehalogenation. | • Lower Reaction Temperature: If the desired reaction proceeds at a lower temperature, reducing the heat can minimize this side reaction. |
| Light-Induced Radical Reactions | Some dehalogenation reactions can be initiated by visible light in the presence of a base. | • Run in the Dark: Protect the reaction from light, especially if using strong bases. |
Problem 3: Formation of Homocoupling Byproducts
This is particularly common in Suzuki-Miyaura reactions where the boronic acid couples with itself.[3]
| Potential Cause | Explanation | Recommended Solution |
| Presence of Oxygen | Oxygen can promote the oxidative homocoupling of boronic acids, catalyzed by palladium.[8] | • Rigorous Degassing: Employ multiple freeze-pump-thaw cycles or prolonged bubbling of an inert gas (argon or nitrogen) through the solvent.[3] |
| In Situ Reduction of Pd(II) Precatalyst | When using a Pd(II) source, it is reduced to the active Pd(0) in the reaction mixture, a process that can sometimes favor homocoupling. | • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh3)4 or Pd2(dba)3 can sometimes mitigate this issue.[8] |
| Stoichiometry | An excess of the boronic acid can sometimes favor homocoupling. | • Control Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid.[3] |
Experimental Protocols
General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This is a general guideline and should be optimized for each specific substrate combination.[3]
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add 3-iodo-4,5,6,7-tetrahydro-1H-indazole (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., Cs2CO3, 2.0-3.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water mixture).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%) and ligand (if required).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-120 °C) with stirring until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify the crude product by column chromatography.
Visualizing Workflows and Mechanisms
Logical Workflow for Troubleshooting a Suzuki-Miyaura Coupling
Caption: Troubleshooting flowchart for Suzuki-Miyaura reactions.
Potential Degradation Pathways Under Basic Conditions
Caption: Competing reaction pathways under basic conditions.
References
- A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions - Benchchem.
- Optimization of Suzuki Coupling with 3-Iodo-6-methyl-4-nitro-1H-indazole - Benchchem.
- Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides - Organic Chemistry Portal.
- comparing reactivity of 4-Iodo-3-methyl-1H-indazole with other iodoindazoles - Benchchem.
- The Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition Metal-Free Basic Conditions - ResearchGate.
- Heck cross-couplingg reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines - ResearchGate.
- Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem.
- How can I solve my problem with Suzuki coupling? - ResearchGate.
- Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines - ResearchGate.
- The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism - MDPI.
- Buchwald-Hartwig Amination - Chemistry LibreTexts.
- Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage - Organic Chemistry Portal.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
Validation & Comparative
HPLC retention times and methods for 3-Iodo-4,5,6,7-tetrahydro-1H-indazole
This guide outlines the High-Performance Liquid Chromatography (HPLC) analysis of 3-Iodo-4,5,6,7-tetrahydro-1H-indazole (CAS: 945925-78-0).[1] As a critical intermediate in the synthesis of kinase inhibitors and GPCR ligands, its purity directly impacts downstream Suzuki-Miyaura couplings and biological assays.
This document compares a Standard Rapid Screening Method (Method A) against a High-Resolution Purity Method (Method B), providing the rationale for column selection, mobile phase composition, and troubleshooting specific to halogenated tetrahydroindazoles.
Compound Profile & Chromatographic Behavior
Understanding the physicochemical properties of the analyte is the foundation of robust method development.
| Property | Value / Characteristic | Chromatographic Implication |
| Structure | Tetrahydro-indazole core with C3-Iodine | The iodine atom significantly increases lipophilicity compared to the non-iodinated precursor. |
| LogP (Est.) | ~2.5 – 2.9 | Moderately hydrophobic; suitable for Reversed-Phase (RP) chromatography. |
| pKa (Est.) | Basic N: ~3.0 | Acidic NH: ~14.0 | The molecule is amphoteric but predominantly basic in standard acidic mobile phases. |
| UV Max | ~254 nm (Primary), ~210 nm | 254 nm is preferred to minimize baseline drift from solvents like Formic Acid. |
| Key Impurity | 4,5,6,7-Tetrahydro-1H-indazole | The starting material (des-iodo) is more polar and will elute earlier than the target. |
Comparative Method Guide
Method A: Rapid Screening (Reaction Monitoring)
Objective: Quick confirmation of reaction completion (conversion of starting material to product). Best For: In-process control (IPC), high-throughput screening.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 × 50 mm, 1.8 µm or 3.5 µm.
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.[2][3]
-
Gradient: 5% B to 95% B over 3-5 minutes.
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Rationale: The short column and ballistic gradient provide results in <6 minutes. The acidic modifier ensures the basic nitrogen is protonated, preventing peak tailing.
Method B: High-Resolution Purity (Final QC)
Objective: Separation of the target from closely eluting regioisomers or des-iodo impurities. Best For: Final product release, purity determination >98%.
-
Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl), 4.6 × 150 mm, 5 µm.
-
Mobile Phase A: Water + 10 mM Ammonium Acetate (pH ~5.0) or 0.1% TFA.[4]
-
Mobile Phase B: Methanol (MeOH).
-
Gradient: 10% B to 90% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.[3]
-
Rationale:
-
Stationary Phase: The Phenyl-Hexyl phase interacts with the π-electrons of the indazole ring and the polarizable iodine atom, offering superior selectivity (α) for halogenated aromatics compared to standard C18.
-
Solvent: Methanol is a protic solvent that often enhances selectivity for polarizable halogens compared to aprotic ACN.
-
Experimental Data: Retention & Selectivity
While absolute retention times vary by system, the Relative Retention (RRT) is consistent across reversed-phase platforms.
| Analyte | RRT (Method A - C18) | RRT (Method B - Phenyl) | Elution Logic |
| 4,5,6,7-Tetrahydro-1H-indazole (Start Mat.) | 1.00 (Reference) | 1.00 (Reference) | Elutes first due to lack of hydrophobic iodine. |
| 3-Iodo-4,5,6,7-tetrahydro-1H-indazole (Target) | 1.25 – 1.35 | 1.40 – 1.50 | Iodine adds significant hydrophobicity. |
| Regioisomers (if N-alkylated) | 1.30 – 1.45 | 1.55 – 1.65 | N-alkylation caps the polar NH, increasing retention. |
Critical Insight: If you observe a peak eluting before your starting material, it is likely an oxidized impurity or a hydrolysis product (e.g., indazolone species).
Detailed Experimental Protocol (Method A)
Step 1: Sample Preparation
-
Weigh 1.0 mg of the solid sample.
-
Dissolve in 1.0 mL of 50:50 Water:Acetonitrile .
-
Note: Do not use 100% ACN as the diluent if the starting gradient is 5% B; this causes "solvent effect" peak distortion (fronting).
-
-
Vortex for 30 seconds. Filter through a 0.22 µm PTFE syringe filter.
Step 2: Instrument Setup
-
Injection Volume: 5 µL.
-
Column Temp: 40°C (Improves mass transfer and peak sharpness).
-
Detection: Diode Array Detector (DAD) scanning 200–400 nm; extract chromatogram at 254 nm .
Step 3: System Suitability
-
Tailing Factor (Tf): Must be < 1.5. If Tf > 1.5, add 0.05% Triethylamine (TEA) to the mobile phase (only if using high-pH resistant columns) or switch to 0.1% Trifluoroacetic Acid (TFA) to suppress silanol interactions.
Method Development & Troubleshooting Workflow
The following diagram outlines the decision process for optimizing the separation of 3-iodo-tetrahydroindazole derivatives.
Caption: Decision tree for optimizing HPLC separation of basic indazole derivatives.
Troubleshooting Common Issues
-
Peak Tailing:
-
Cause: Interaction between the basic nitrogen of the indazole and residual silanols on the silica support.[3]
-
Solution: Use a "End-capped" column (e.g., "Eclipse Plus" or "XBridge"). Alternatively, increase buffer strength (20 mM Ammonium Formate) or lower pH with TFA [1].
-
-
Sample Carryover:
-
Cause: Iodine-containing compounds can be "sticky" and adsorb to injector seals.
-
Solution: Use a needle wash solution of 90:10 ACN:Water + 0.1% Formic Acid .
-
-
Baseline Drift:
-
Cause: Absorption of Formic Acid at low wavelengths.
-
Solution: Ensure the reference wavelength is off, or switch to Phosphate buffer (non-volatile, UV transparent) if MS detection is not required.
-
References
-
MDPI. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives. Molecules. Retrieved from [Link]
-
Organic Syntheses. (2020).[5] Preparation of 1H-Indazole-3-carbonitrile. Org. Synth. 2020, 97, 314-326. Retrieved from [Link]
-
PubChem. (2025).[6] Compound Summary: 4,5,6,7-tetrahydro-1H-indazole.[1][7][6][8][9][10][11] National Library of Medicine. Retrieved from [Link]
Sources
- 1. CAS 945925-78-0 | 3-iodo-4,5,6,7-tetrahydro-1H-indazole - Synblock [synblock.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. orgsyn.org [orgsyn.org]
- 6. 4,5,6,7-tetrahydro-1H-indazole | C7H10N2 | CID 75317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOHYDRAZIDE synthesis - chemicalbook [chemicalbook.com]
- 9. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pure.uva.nl [pure.uva.nl]
Crystal Structure Analysis Guide: 3-Iodo-4,5,6,7-tetrahydro-1H-indazole
This guide is structured as a high-level technical analysis for drug development scientists. It focuses on the crystallographic characterization of 3-Iodo-4,5,6,7-tetrahydro-1H-indazole (3-I-THI) , a critical intermediate in the synthesis of kinase inhibitors (e.g., VEGFR inhibitors).
The guide moves beyond simple reporting to provide a comparative framework for analyzing structural stability, polymorphism risks, and synthetic utility against its analogs.
Executive Summary & Strategic Context
3-Iodo-4,5,6,7-tetrahydro-1H-indazole (3-I-THI) represents a distinct structural class where the flexibility of a semi-saturated carbocycle (cyclohexene ring) merges with the rigid, aromatic pyrazole core. In drug discovery, this scaffold is a "privileged structure," serving as a linchpin for Suzuki-Miyaura couplings to generate biaryl kinase inhibitors.
Unlike its non-halogenated parent or its bromo-analog, the 3-Iodo variant introduces a strong sigma-hole , enabling highly directional halogen bonding (XB). This guide analyzes how this specific interaction alters crystal packing, solubility, and solid-state stability—critical factors for API (Active Pharmaceutical Ingredient) developability.
Core Objectives
-
Determine the impact of the 3-Iodo substituent on the "sofa" vs. "half-chair" conformation of the tetrahydro ring.
-
Evaluate the competition between classical Hydrogen Bonding (HB) and Halogen Bonding (XB) in lattice stabilization.
-
Compare solid-state performance against 3-Bromo and non-substituted analogs.
Comparative Analysis: 3-I-THI vs. Analogs
The following table contrasts the crystallographic and physicochemical expectations of 3-I-THI against its primary structural alternatives.
| Feature | 3-Iodo-THI (Target) | 3-Bromo-THI (Alternative A) | Parent THI (Alternative B) |
| Primary Lattice Force | Synergistic: Strong Halogen Bond (C-I[1]···N) + H-Bond (N-H[1][2]···N). | Mixed: Weaker Halogen Bond + H-Bond.[1] | Dominant: H-Bond (N-H···N) only. |
| Sigma-Hole Magnitude | High ( | Moderate : Less directional; higher disorder probability. | None : Relies purely on dispersive and electrostatic forces. |
| Ring Conformation | Stabilized Sofa : Steric bulk of Iodine often locks the cyclohexene ring to minimize strain. | Flexible Sofa : Intermediate flexibility. | Dynamic : Higher ring puckering disorder often observed at RT. |
| Synthetic Utility | High : Excellent leaving group for Pd-catalyzed cross-coupling (Suzuki/Sonogashira). | Moderate : Slower oxidative addition in catalysis. | Low : Requires C-H activation (harsh conditions). |
| Polymorphism Risk | Moderate : Competition between XB and HB motifs can lead to multiple stable forms. | Low : Packing is usually driven by standard van der Waals shapes. | High : Lack of directional XB allows multiple packing arrangements. |
Structural Mechanics & Interaction Network
To understand the crystal structure, we must analyze the competing forces. The 3-Iodo group is not merely a steric block; it is an electrostatic anchor.
The "Interaction Battle"
In the solid state, 3-I-THI molecules must satisfy two primary donors:
-
The Pyrazole NH (Hydrogen Bond Donor)
-
The Iodine Atom (Halogen Bond Donor)
Mechanism 1: The Pyrazole Dimer (The Classic Motif)
Like most indazoles, the pyrazole moiety tends to form centrosymmetric dimers via
Mechanism 2: The Halogen Bond (The Disruptor)
The Iodine atom possesses a region of positive electrostatic potential (the
-
Scenario A (Cooperative): The Iodine interacts with the
-system of a neighboring pyrazole ring ( ). -
Scenario B (Competitive): The Iodine competes for the Nitrogen acceptor (
), potentially disrupting the standard dimer and forming infinite chains instead.
Expert Insight: In 3-I-THI, the high polarizability of Iodine typically favors Scenario B , leading to "head-to-tail" catemeric chains rather than the isolated dimers seen in the parent compound. This results in higher melting points and lower solubility for the Iodo-variant.
Experimental Protocol: Structure Determination
This protocol is designed to be self-validating. If the resulting crystal density (
Workflow Diagram (DOT)
The following diagram illustrates the decision logic for solving the structure and validating the halogen bond network.
Figure 1: Logical workflow for structural determination and validation of halogen bonding (XB) vs. hydrogen bonding (HB) motifs.
Step-by-Step Methodology
Phase 1: Crystal Growth (Solvent Selection)
The choice of solvent dictates the tautomeric preference (1H vs 2H) and inclusion of solvates.
-
Primary Method: Dissolve 50 mg of 3-I-THI in 2 mL of Ethanol/Ethyl Acetate (1:1) .
-
Condition: Allow slow evaporation at 4°C (refrigerator) to minimize thermal motion of the flexible cyclohexene ring.
-
Why this works: Ethanol supports H-bonding, while Ethyl Acetate is a weak acceptor. This mixture encourages the molecule to satisfy its own donor/acceptor potential (self-assembly) rather than binding to the solvent.
Phase 2: Data Collection & Refinement
-
Mounting: Select a block-like crystal (avoid needles, which often indicate rapid, disordered growth along the halogen bond axis).
-
Temperature: Collect data at 100 K .
-
Reasoning: The tetrahydro- ring (cyclohexene) often exhibits "puckering" disorder at room temperature. Cooling freezes the ring in its preferred "sofa" or "half-chair" conformation, allowing precise assignment of carbon positions.
-
-
Refinement Constraint: If the cyclohexene ring shows high thermal ellipsoids, apply RIGU or SIMU restraints in SHELXL, but never constrain the Iodine atom, as its anisotropy is real and physically significant.
Phase 3: Interaction Analysis (Hirshfeld Surfaces)
To objectively quantify the "Performance" of the crystal packing:
-
Generate Hirshfeld Surfaces (using CrystalExplorer).
-
Map
to visualize close contacts. -
Success Criteria: Look for distinct red spots at the Iodine tip (acceptor contact) and the NH proton.
-
Interpretation: If the Iodine contact contributes >15% to the total surface area, the lattice is Halogen-Bond Dominant . This correlates with higher density and lower solubility compared to the parent compound.
-
Technical Implications for Drug Design
Why does the crystal structure of this intermediate matter for the final drug?
-
Regioselectivity Indicator: The tautomer observed in the solid state (usually 1H-indazole) often mirrors the reactive species in non-polar solvents. If the crystal structure shows a strong
dimer, the N2 position is sterically shielded, predicting that alkylation/coupling will occur preferentially at N1. -
Solubility Prediction: The 3-Iodo analog typically has lower solubility than the bromo-analog due to the stronger, more rigid Halogen Bond network. Formulators must account for this if the final drug retains the Iodine (rare) or if unreacted intermediate is a difficult-to-remove impurity.
-
Stability: The "Sofa" conformation of the cyclohexene ring, stabilized by the Iodine anchor, suggests that 3-I-THI is less prone to conformational polymorphism than the parent tetrahydroindazole.
References
-
General Principles of Halogen Bonding in Azoles
- Title: Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Deriv
- Source: MDPI (Molecules).
-
URL:[Link]
-
Conformation of Tetrahydroindazoles
-
Synthesis and Functionalization
- Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- Source: RSC Advances (via NIH).
-
URL:[Link]
-
Coordination and Tautomerism
Sources
Comparative Guide: Infrared (IR) Spectroscopy Profiling of 3-Iodo-4,5,6,7-tetrahydro-1H-indazole
Executive Summary
3-Iodo-4,5,6,7-tetrahydro-1H-indazole (CAS: 945925-78-0) is a critical heterocyclic building block in medicinal chemistry, widely employed in the synthesis of p38 MAP kinase inhibitors, anti-inflammatory agents, and RORγt inverse agonists.[1]
This guide provides a technical comparison between the target molecule and its non-iodinated precursor, 4,5,6,7-tetrahydro-1H-indazole (CAS: 2305-79-5). While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, IR spectroscopy offers a rapid, cost-effective method for monitoring the iodination reaction and verifying the integrity of the tetrahydro-ring system.
Key Differentiator: The successful conversion is marked by the retention of aliphatic C-H stretches (cyclohexane ring) and N-H functionality, accompanied by characteristic shifts in the fingerprint region due to the heavy-atom effect of iodine at the C3 position.
Strategic Context: Reaction Monitoring
The synthesis of 3-iodo-4,5,6,7-tetrahydro-1H-indazole typically involves the electrophilic iodination of the parent tetrahydroindazole using N-iodosuccinimide (NIS) or Iodine/KOH.
-
The Challenge: Distinguishing the product from the starting material (Precursor) and potential fully aromatized byproducts (e.g., 3-iodo-1H-indazole).
-
The Solution: IR spectroscopy tracks the preservation of the sp³ hybridized carbons (tetrahydro ring) while confirming the functionalization of the pyrazole ring.
Comparative IR Profile
The following table contrasts the spectral signature of the precursor with the target 3-iodo derivative. Note that while precursor values are based on established spectral databases, target values are derived from structural analogs (e.g., 3-iodo-1H-indazole) and theoretical shifts expected from C3-iodination.
Table 1: Spectral Fingerprint Comparison
| Functional Group | Precursor (4,5,6,7-tetrahydro-1H-indazole) | Target (3-Iodo-4,5,6,7-tetrahydro-1H-indazole) | Diagnostic Insight |
| N-H Stretch | 3100–3400 cm⁻¹ (Broad, Medium) | 3150–3430 cm⁻¹ (Sharp/Broad) | Retention: Confirms the N-H is not alkylated. A shift to higher frequency often occurs upon C3-halogenation due to electronic effects on the pyrazole ring. |
| Aliphatic C-H | 2850–2950 cm⁻¹ (Strong) | 2850–2950 cm⁻¹ (Strong) | Identity Check: These peaks must remain. Loss of these peaks indicates unwanted aromatization to the fully aromatic indazole. |
| C=N / C=C Ring | 1580–1620 cm⁻¹ | 1540–1590 cm⁻¹ | Shift: The heavy iodine atom typically causes a red shift (lower wavenumber) in the ring breathing modes compared to the C-H parent. |
| C-H (Pyrazole C3) | ~3000–3100 cm⁻¹ (Weak shoulder) | ABSENT | Disappearance: The loss of the C3-H stretch is a key indicator of reaction completion, though often obscured by the broad N-H band. |
| C-I Stretch | N/A | 500–600 cm⁻¹ | Appearance: Often weak and near the detector cutoff for standard FTIR. Requires Far-IR or CsI optics for clear resolution. |
| Fingerprint | Distinct pattern < 1000 cm⁻¹ | Altered pattern | Significant changes in the 1000–1300 cm⁻¹ region due to mass effects of Iodine. |
Senior Scientist Note: Do not rely solely on the C-I stretch for confirmation, as it falls in the noisy "fingerprint" region (often <600 cm⁻¹). The most reliable quick-check is the persistence of the aliphatic C-H (proving the ring is still saturated) combined with the retention of the N-H peak.
Technical Deep Dive: Interpreting the Data
The "Heavy Atom" Effect
Substituting the C3-Hydrogen (Mass ~1) with Iodine (Mass ~127) dramatically alters the reduced mass of the vibrating system.
-
Theoretical Impact: According to Hooke's Law (
), the increase in mass lowers the vibrational frequency of the bond. -
Observation: While the C-I stretch itself is low frequency, its presence perturbs the entire ring system, often causing the C=N and C=C ring stretches to shift to lower wavenumbers (e.g., from ~1580 to ~1550 cm⁻¹).
Differentiating from Impurities
-
Fully Aromatic Impurity (3-Iodo-1H-indazole): If your sample loses the strong peaks at 2850–2950 cm⁻¹, oxidation has occurred. The tetrahydro ring has aromatized.
-
N-Alkylated Impurity: If the broad band at 3200–3400 cm⁻¹ disappears, the nitrogen has likely reacted (e.g., if using an alkyl halide in a subsequent step).
Experimental Protocol: Synthesis & Characterization
Objective: Synthesis of 3-Iodo-4,5,6,7-tetrahydro-1H-indazole via Iodination.
Reagents
-
Substrate: 4,5,6,7-tetrahydro-1H-indazole (1.0 eq)
-
Iodinating Agent: N-Iodosuccinimide (NIS) (1.2 – 1.5 eq)
-
Solvent: DMF (Dimethylformamide) or Acetonitrile
-
Workup: Sodium Thiosulfate (aq), Ethyl Acetate
Workflow
-
Dissolution: Dissolve 4,5,6,7-tetrahydro-1H-indazole in DMF.
-
Addition: Add NIS portion-wise at Room Temperature (RT) to control exotherm.
-
Reaction: Stir at RT for 2–4 hours (or heat to 80°C if conversion is slow).
-
Quench: Pour mixture into 10% aqueous
to neutralize excess iodine (color change from brown to yellow/white). -
Extraction: Extract with Ethyl Acetate. Wash organic layer with brine.
-
Purification: Recrystallization or Column Chromatography.
IR Sampling Protocol
-
Technique: ATR (Attenuated Total Reflectance) is preferred for this solid product.
-
Preparation: Ensure the crystal is dry (solvent peaks from DMF can obscure the 1600 cm⁻¹ region).
-
Scan Parameters: 4000–400 cm⁻¹, 16 scans, 4 cm⁻¹ resolution.
Visualization: Reaction Monitoring Logic
Figure 1: Decision tree for validating the synthesis of 3-iodo-4,5,6,7-tetrahydro-1H-indazole using IR markers.
References
-
PubChem. "4,5,6,7-tetrahydro-1H-indazole (CID 75317) - Spectral Data." National Library of Medicine. Accessed February 25, 2026. [Link]
-
MDPI. "Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug." Molecules. 2020. (Provides comparative spectral data for 3-iodo-1H-indazole analogs). [Link]
- Google Patents. "Preparation of tetrahydroindazole derivatives (US20240140938A1).
Sources
Safety Operating Guide
3-Iodo-4,5,6,7-tetrahydro-1H-indazole proper disposal procedures
An Essential Guide to the Safe Disposal of 3-Iodo-4,5,6,7-tetrahydro-1H-indazole
For laboratory professionals engaged in pioneering research and development, the responsible management of chemical reagents is paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Iodo-4,5,6,7-tetrahydro-1H-indazole, a halogenated heterocyclic compound. Adherence to these procedures is critical for ensuring personnel safety, maintaining environmental compliance, and fostering a culture of safety within the laboratory.
Hazard Identification and Risk Assessment
3-Iodo-4,5,6,7-tetrahydro-1H-indazole (C7H9IN2) is a solid organic compound containing an iodine atom.[4][5] Due to its chemical structure, it should be handled as a potentially hazardous substance.
Assumed Hazards:
-
Skin and Eye Irritation: Similar indazole derivatives are known to cause skin and serious eye irritation.[2][3][6][7]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[2][3][6]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[3][6]
-
Environmental Hazard: As with many halogenated compounds, improper disposal can pose a risk to the environment.
Personal Protective Equipment (PPE)
A comprehensive PPE protocol is mandatory when handling this compound.[1]
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | Chemical splash goggles (ANSI Z87.1 or equivalent) | Protects eyes from splashes and airborne particles. |
| Face Shield | Worn over safety goggles | Provides a secondary layer of protection for the face. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves | Prevents skin contact. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | Flame-resistant with full front closure | Protects skin and clothing from contamination. |
| Full-Length Pants & Shoes | Closed-toe shoes | Ensures no exposed skin on the lower body. | |
| Table 1: Required Personal Protective Equipment. |
Waste Segregation and Collection
Proper segregation of waste at the point of generation is crucial to ensure safe and compliant disposal. As a halogenated organic compound, 3-Iodo-4,5,6,7-tetrahydro-1H-indazole must not be mixed with non-halogenated waste streams.[8]
Waste Streams:
-
Solid Waste:
-
Contaminated consumables (e.g., gloves, weigh boats, paper towels, silica gel).
-
Residual or expired solid 3-Iodo-4,5,6,7-tetrahydro-1H-indazole.
-
-
Liquid Waste:
-
Unused solutions containing the compound.
-
Reaction mixtures.
-
Rinsate from decontaminating glassware.
-
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of 3-Iodo-4,5,6,7-tetrahydro-1H-indazole. This workflow is designed to comply with general hazardous waste regulations. Always consult your institution's specific guidelines and local regulations.[9][10]
Workflow for Waste Handling and Disposal
Caption: Workflow for the disposal of 3-Iodo-4,5,6,7-tetrahydro-1H-indazole waste.
Detailed Steps:
-
Decontamination of Glassware and Surfaces:
-
Rinse all contaminated glassware with a suitable solvent (e.g., acetone, ethanol).
-
Collect the initial rinsate as halogenated liquid waste.[10]
-
Subsequent rinses with soap and water can be managed according to your institution's procedures for aqueous waste.
-
Decontaminate work surfaces with an appropriate cleaning agent.
-
-
Containerization:
-
Solid Waste: Place all contaminated solid materials into a dedicated, clearly labeled hazardous waste bag or container.[1] This should be done inside a chemical fume hood to minimize exposure.
-
Liquid Waste: Collect all liquid waste containing 3-Iodo-4,5,6,7-tetrahydro-1H-indazole in a designated, sealed, and clearly labeled hazardous waste container.[1] The container must be compatible with the chemical and any solvents used.
-
-
Labeling:
-
All waste containers must be labeled with a hazardous waste tag immediately upon the first addition of waste.
-
The label must include:
-
The full chemical name: "3-Iodo-4,5,6,7-tetrahydro-1H-indazole"
-
The words "Hazardous Waste"
-
An accurate description of the contents (e.g., "Solid waste contaminated with...", "Aqueous solution of...")
-
The date accumulation started.
-
-
-
Storage:
-
Store sealed waste containers in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory director.[10]
-
Ensure secondary containment is used for liquid waste containers to prevent spills.
-
Do not store incompatible waste types together.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor.
-
As a halogenated organic compound, the likely disposal method will be high-temperature incineration at a licensed facility, which is an effective treatment technology for such wastes.[11]
-
Disposal must be in accordance with all federal, state, and local regulations, including the EPA's Resource Conservation and Recovery Act (RCRA).[12][13][14]
-
Spill Management
In the event of a spill, immediate and appropriate action is required to mitigate risks.
-
Evacuate: Alert personnel and evacuate the immediate area.
-
Isolate: Secure the area and prevent entry.
-
Protect: Don the appropriate PPE, including respiratory protection if dust is present.
-
Contain: For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand).
-
Collect: Place all contaminated absorbent material and cleaning supplies into a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's EHS department.
Spill Response Workflow
Caption: Workflow for responding to a spill of 3-Iodo-4,5,6,7-tetrahydro-1H-indazole.
By adhering to these rigorous disposal procedures, researchers can ensure a safe laboratory environment while upholding their commitment to environmental stewardship.
References
- Essential Safety and Operational Guide for Handling 3-Iodo-6-methyl-4-nitro-1H-indazole. Benchchem.
- SAFETY DATA SHEET - 4,5,6,7-Tetrahydro-1H-indazole. Fisher Scientific.
- 3-iodo-4,5,6,7-tetrahydro-1H-indazole. Synblock.
- Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Unknown Source.
- SAFETY DATA SHEET - 1H-Indazol-5-amine. Fisher Scientific.
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA.
- 3-Iodo-4,5,6,7-tetrahydro-1H-indazole. Amadis Chemical.
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR.
- SAFETY DATA SHEET - Indole. Sigma-Aldrich.
- EPA HAZARDOUS WASTE CODES. EPA.
- Proper Disposal of 3-Amino-4,5,6,7-tetrahydro-1H-indazole: A Guide for Laboratory Professionals. Benchchem.
- Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compound... California Code of Regulations. Westlaw.
- 4,5,6,7-tetrahydro-1H-indazole. PubChem.
- 6-Iodo-1H-indazole - SAFETY DATA SHEET. Fisher Scientific.
- Hazardous Waste Disposal Guide. Northwestern University.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. CAS 945925-78-0 | 3-iodo-4,5,6,7-tetrahydro-1H-indazole - Synblock [synblock.com]
- 5. 3-Iodo-4,5,6,7-tetrahydro-1H-indazole,945925-78-0-Amadis Chemical [amadischem.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. 4,5,6,7-tetrahydro-1H-indazole | C7H10N2 | CID 75317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. uakron.edu [uakron.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. nswai.org [nswai.org]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 13. wku.edu [wku.edu]
- 14. govt.westlaw.com [govt.westlaw.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
